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  • Product: 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine
  • CAS: 910380-79-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Application Profiling of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-(Aminomethyl)-N,N-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is a highly specialized, bifunctional pyrimidine derivative utilized extensively in the design of ATP-competitive kinase inhibitors[1]. This technical whitepaper dissects the physicochemical properties of this molecule, explains the mechanistic causality behind its utility in kinase targeting, and outlines self-validating synthetic workflows for its integration into novel drug scaffolds.

Molecular Architecture & Physicochemical Profile

The structural architecture of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is purposefully designed for modular drug discovery. It consists of a central pyrimidine core, functionalized with a C2-dimethylamino group and a C5-aminomethyl group.

This specific substitution pattern finely tunes the electronic properties of the heterocycle. The electron-donating nature of the dimethylamino group (+M resonance effect) increases the electron density within the pyrimidine ring. Consequently, the basicity of the pyrimidine nitrogen atoms is elevated, enhancing their capacity to act as robust hydrogen bond acceptors in biological targets[1].

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine
CAS Registry Number 910380-79-9 (Free base)[2] 1461706-98-8 (Dihydrochloride salt)[3]
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol [2]
InChI Key UNESATFQYMYWAM-UHFFFAOYSA-N[2]
Topological Polar Surface Area (tPSA) ~55.0 Ų
Hydrogen Bond Donors (HBD) 2
Hydrogen Bond Acceptors (HBA) 4
Rotatable Bonds 3

Causality Insight: The tPSA of ~55 Ų ensures excellent membrane permeability, falling well within the optimal Lipinski range (<140 Ų). The low molecular weight (152.20 g/mol ) allows it to be appended to larger core scaffolds without pushing the final drug candidate beyond the 500 Da limit[2].

Mechanistic Causality in Kinase Inhibitor Design

In the development of Cyclin G Associated Kinase (GAK) and Cyclin-Dependent Kinase (CDK) inhibitors, this molecule serves as a critical terminal moiety[1][4]. When conjugated to a larger heterocyclic scaffold (such as a pyrazolopyrimidine or thiazole) via its C5-primary amine, the resulting architecture is highly complementary to the ATP-binding pocket of kinases[4][5].

The causality of its binding efficacy lies in its dual-action positioning:

  • Hinge Region Anchoring: The electron-rich pyrimidine nitrogens form critical hydrogen bonds with the backbone amide NH of the kinase hinge region.

  • Solvent Channel Solvation: The C2-dimethylamino group projects outward into the solvent-exposed channel. This prevents unfavorable lipophilic entrapment, increases the overall aqueous solubility of the drug candidate, and provides a favorable entropic penalty bypass during binding.

G Inhibitor Inhibitor Scaffold (e.g., Pyrazolopyrimidine) AmideLink Amide Linkage (via C5-Aminomethyl) Inhibitor->AmideLink Conjugated to Hinge Kinase Hinge Region (ATP-Binding Pocket) Inhibitor->Hinge Primary Binding Pyrimidine Pyrimidine Core (H-Bond Acceptor) AmideLink->Pyrimidine Connects Dimethyl C2-Dimethylamino (Solvent/Lipophilic) Pyrimidine->Dimethyl Substituted at C2 Pyrimidine->Hinge H-Bonding Solvent Solvent-Exposed Channel Dimethyl->Solvent Solvation

Diagram 1: Binding pathway of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine kinase derivatives.

Self-Validating Synthetic Workflows

Synthesizing kinase inhibitors using 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine typically involves an amide coupling reaction[5]. To ensure high fidelity and yield, the protocol must be designed as a self-validating system where each step provides measurable feedback.

Step-by-Step Amide Coupling Protocol
  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This prevents epimerization and rapidly overcomes any steric hindrance on the acid partner, ensuring quantitative conversion.

  • Nucleophilic Addition: Introduce 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (1.1 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The primary amine is highly nucleophilic; thus, the disappearance of the HOAt-ester mass and the emergence of the product mass ([M+H]+) serves as an internal validation checkpoint. If the activated intermediate persists, it indicates moisture contamination or insufficient amine nucleophilicity.

  • Quenching & Extraction: Quench the reaction with saturated NaHCO₃ to neutralize residual acid and DIPEA. Extract with EtOAc. The aqueous wash removes the highly polar DMF and HATU byproducts.

  • Purification: Concentrate the organic layer and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 1. Carboxylic Acid Scaffold (0.1 M in DMF) Step2 2. Activation (HATU, DIPEA, 15 min, RT) Step1->Step2 Step3 3. Amine Addition (Add 910380-79-9, 2-4 hrs) Step2->Step3 Step4 4. Reaction Quenching (H2O / EtOAc Extraction) Step3->Step4 Step5 5. Purification (Prep-HPLC, C18 Column) Step4->Step5 Step6 6. Analytical Validation (LC-MS, 1H-NMR) Step5->Step6

Diagram 2: Self-validating synthetic workflow for amide coupling with the pyrimidine building block.

Analytical Validation and Quality Control

To guarantee the structural integrity of the incorporated building block, rigorous analytical validation is required:

  • LC-MS (ESI+): The free base building block exhibits a distinct[M+H]+ peak at m/z 153.2. For synthesized derivatives, the mass shift must exactly match the addition of the scaffold minus water.

  • 1H-NMR (DMSO-d6): The symmetry of the pyrimidine ring is broken, but positions 4 and 6 are chemically equivalent due to the symmetrical C2 and C5 substitutions. This results in a characteristic 2H singlet in the aromatic region (~8.2 - 8.4 ppm). The C2-dimethylamino protons appear as a 6H singlet (~3.1 ppm), and the C5-aminomethyl protons appear as a 2H singlet (~3.6 ppm). Observing these distinct shifts confirms that the pyrimidine core remains intact post-coupling.

References

  • CymitQuimica. "5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine | CAS: 910380-79-9". CymitQuimica.
  • MilliporeSigma. "5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine dihydrochloride | 1461706-98-8". Sigma-Aldrich.
  • Kovackova, S., et al. "Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents". Journal of Medicinal Chemistry, ACS Publications.
  • Susa, M., et al. "Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents". PMC, NIH.
  • Ambeed. "38696-21-8 | Synthesis Reference (WO2009/120826)". Ambeed.

Sources

Exploratory

potential biological targets of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Pharmacophoric Mapping and Biological Target Landscape of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine: A Technical Guide for Fragment-Based Drug Discovery Executive Summary In the landscape of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophoric Mapping and Biological Target Landscape of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS: 910380-79-9)[1] has emerged not as a standalone therapeutic, but as a highly privileged pharmacophore and building block. Widely utilized in Fragment-Based Drug Discovery (FBDD), this molecule provides a pre-optimized geometric trajectory for targeting the ATP-binding sites of various kinases. This whitepaper deconstructs the structural rationale behind this fragment, explores its primary biological targets (including VEGFR-2, PI3K, and PFKFB3), and provides field-proven, self-validating protocols for its elaboration and biological evaluation.

Structural & Physicochemical Rationale (The "Why")

The utility of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is rooted in its highly specific physicochemical topology, which perfectly complements the canonical kinase domain:

  • The Pyrimidine Core: The electron-deficient pyrimidine ring acts as a classic bidentate hydrogen-bond acceptor. It is designed to anchor into the kinase hinge region, typically interacting with the backbone amide NH of residues like Met or Cys.

  • The N,N-Dimethyl Group: Positioned at C2, this electron-donating group serves a dual purpose. First, it tunes the pKa​ of the pyrimidine nitrogens, optimizing their hydrogen-bonding strength. Second, the lipophilic methyl groups are perfectly sized to project into and occupy the hydrophobic selectivity pocket adjacent to the hinge region.

  • The 5-Aminomethyl Vector: The inclusion of a methylene spacer breaks the aromatic conjugation, resulting in a highly basic primary amine ( pKa​ ~9.5) that is fully protonated at physiological pH. This provides an ideal synthetic vector for chemical elaboration (e.g., amide coupling) directed toward the solvent-exposed channel or the DFG-motif.

Primary Biological Target Classes

Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical driver of tumor angiogenesis. Derivatives of the N,N-dimethylpyrimidin-2-amine core have been extensively modeled and synthesized as potent antiangiogenic agents[2]. Theoretical calculations demonstrate that when the 5-position is elaborated with bulky, functionalized phenoxy groups (such as 1,2,3-selenadiazol-4-yl-phenoxy), the pyrimidine core maintains a rigid anchor at the hinge, yielding highly favorable binding energies (-8.116 Kcal/mol) and excellent structural alignment (RMSD 0.926 Å) within the VEGFR-2 cavity[2].

Lipid Kinases (e.g., PI3K)

Phosphatidylinositol 3-kinases (PI3K) are heavily targeted in oncology. The 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine scaffold is frequently utilized in hit-to-lead programs against PI3K isoforms[3]. By coupling the 5-aminomethyl group to complex bicyclic systems (like imidazo[1,2-a]pyridines), researchers can bridge the distance between the hinge region and the affinity pockets specific to the PI3K α or γ isoforms, dramatically increasing target selectivity[3].

Metabolic Kinases (e.g., PFKFB3)

Beyond traditional signaling kinases, this fragment is a recognized inhibitor scaffold for the inducible form of 6-phosphofructose-2-kinase (PFKFB3)[4]. PFKFB3 is a critical allosteric activator of glycolysis. In the hypoxic microenvironment of solid tumors, cancer cells rely on PFKFB3 to maintain the Warburg effect. Inhibitors utilizing the N,N-dimethylpyrimidin-2-amine core block this metabolic pathway, effectively starving the tumor of its primary energy source[4].

Quantitative Data & Target Interactions

The following table summarizes the quantitative binding data of various derivatives synthesized from the core pyrimidine fragment, highlighting how functionalization at the 5-position dictates target affinity.

Compound / DerivativeTargetBinding Energy (Kcal/mol)RMSD (Å)Key Interaction Motif
5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine General KinasesN/A (Fragment)N/AHinge region anchor
Selenadiazol-phenoxy derivativeVEGFR-2-8.1160.926Pyrimidine N1/N3 H-bond[2]
Thiadiazol-phenoxy derivativeVEGFR-2-7.7392.668Pyrimidine N1/N3 H-bond[2]
Phenylthio derivativeVEGFR-2-7.2111.745Pyrimidine N1/N3 H-bond[2]
Imidazo[1,2-a]pyridin-3-yl derivativePI3KN/A (IC50 based)N/AHinge + Selectivity pocket[3]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in verification mechanism to prevent the propagation of errors in drug development.

Protocol 1: Hit-to-Lead Elaboration via Amide Coupling

Causality: To explore the solvent channel of a target kinase, the 5-aminomethyl group must be functionalized. HATU is selected as the coupling reagent because it rapidly generates a highly reactive active ester, minimizing the chance of epimerization and overcoming the steric hindrance often found in complex carboxylic acids. Self-Validation: The reaction is continuously monitored via LC-MS. The appearance of the desired mass [M+H]+ and the total consumption of the starting fragment mass (m/z 153.1)[1] self-validates the completion of the coupling event prior to downstream purification.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (1.0 eq) to the mixture. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification & Validation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase preparative HPLC. Validate the final compound purity (>95%) and identity via 1H -NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Target Engagement Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance assays because the time delay in measurement eliminates interference from auto-fluorescent compounds—a common artifact when screening dense heterocyclic libraries. Self-Validation: The assay's robustness is internally validated by calculating the Z'-factor for each plate. A Z'-factor > 0.6 confirms that the signal-to-background ratio is sufficient to distinguish true inhibitors from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X ATP/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (e.g., using an Echo 550 liquid handler) the synthesized pyrimidine derivatives into a 384-well pro-plate.

  • Incubation: Add 5 µL of the kinase mixture. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding pyrimidine core.

  • Reaction Initiation: Add 5 µL of the ATP/substrate mixture. Incubate for 60 minutes.

  • Detection & Validation: Read the plate on a multi-mode microplate reader at 665 nm and 620 nm. Calculate the emission ratio (665/620). Compute the Z'-factor using positive (staurosporine) and negative (DMSO) controls to validate the run.

Workflow Visualizations

FBDD_Workflow A Fragment Library Screening (Identify Pyrimidine Core) B X-Ray Crystallography (Map Hinge Binding) A->B C Vector Analysis (5-Aminomethyl Trajectory) B->C D Chemical Elaboration (Amide Coupling/Alkylation) C->D E Target Validation (Kinase Selectivity Profiling) D->E

Fragment-based drug discovery workflow for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine.

Kinase_Binding Hinge Hinge Region Hydrogen bonding via Pyrimidine N1/N3 Selectivity Selectivity Pocket Hydrophobic packing of N,N-dimethyl group Solvent Solvent Channel Electrostatic interaction via 5-Aminomethyl group Ligand 5-(Aminomethyl)-N,N- dimethylpyrimidin-2-amine Core Pharmacophore Ligand->Hinge Anchors Ligand->Selectivity Orients Ligand->Solvent Extends

Pharmacophoric mapping of the fragment within a canonical kinase binding pocket.

References

  • Product Information: 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS 910380-79-9). CymitQuimica.
  • Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. Semantic Scholar / J Contemp Med Sci.
  • Prospective evaluation and success of a machine learning hit-to-lead drug development program against phosphatidylinositol 3-kinase. Arkivoc.
  • WO2012149528A1 - Inhibitors of inducible form of 6-phosphofructose-2-kinase. Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Novel Pyrimidine Derivatives

Introduction The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are inherently recognized by biological systems. This intrinsic biocompatibility, coupled with the versatility of its chemical structure, has made the pyrimidine ring a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities of novel pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action through key signaling pathways and providing detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive investigation of pyrimidine derivatives. Their mechanisms of action are often multifaceted, ranging from the inhibition of critical enzymes involved in cell proliferation to the induction of programmed cell death (apoptosis).[3]

A. Mechanisms of Anticancer Action

Novel pyrimidine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins that regulate cell growth, survival, and proliferation.

1. Kinase Inhibition

Many pyrimidine derivatives are designed as kinase inhibitors, targeting enzymes that are often hyperactivated in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[4] Certain pyrimidine-based compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent signal transduction.[5][6] This is a well-established strategy in the treatment of non-small cell lung cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression.[7][8] By forming complexes with cyclins, they phosphorylate key substrates to drive the cell through different phases.[9] Pyrimidine derivatives can mimic the purine core of ATP and bind to the active site of CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent apoptosis.[3]

  • BRAF Inhibition: The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to its constitutive activation, a common event in melanoma. Pyrimidine-sulfonamide hybrids have been developed as potent and selective inhibitors of mutant BRAF.[5]

2. Inhibition of Nucleic Acid Synthesis

As structural analogs of endogenous pyrimidines, some derivatives can interfere with the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells.[3] For example, the well-known chemotherapeutic 5-fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[3][10]

B. Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel pyrimidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineMCF-7 (Breast)22.12 - 29.22[11]
Pyrido[2,3-d]pyrimidineA549 (Lung)50[12]
4-Aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal)Potent, better than sunitinib[13]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol: [1][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

D. Signaling Pathway Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition Viral_Entry_Inhibition cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Viral_Genome Viral Genome Release Receptor->Viral_Genome Entry & Uncoating Pyrimidine Pyrimidine Derivative Pyrimidine->Virus Inhibition of Entry

Caption: Inhibition of viral entry by a novel pyrimidine derivative.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. [16]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrimidine derivatives are often mediated by the inhibition of enzymes and signaling pathways involved in inflammation.

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many pyrimidine derivatives act as selective inhibitors of COX-2, the inducible isoform that is upregulated at sites of inflammation. [12][17]This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Inhibition of Pro-inflammatory Cytokine Production: Pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) by interfering with signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. [12]

B. Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyrimidine derivatives is often assessed by their ability to inhibit COX enzymes.

Compound ClassEnzyme TargetIC50 (µM)Reference
Diaryl-1,2,4-triazolo[3,4-a]pyrimidineCOX-210.50 - 15.20[18]
Substituted PyrimidineCOX-20.65 - 0.85[19]
PyrazolopyrimidineCOX-2Potent (78.7-79.6% inhibition at 2 µM)[20]
C. Experimental Protocol: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

Step-by-Step Protocol: [3][21][22][23][24]

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate solution.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the pyrimidine derivative to the wells. Include a solvent control (for 100% enzyme activity) and a reference inhibitor (e.g., celecoxib for COX-2).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid and chromogenic substrate solution to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. The percent inhibition is determined relative to the solvent control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

D. Signaling Pathway Visualization

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Release Pyrimidine Pyrimidine Derivative Pyrimidine->IKK Inhibition Transcription Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_active->Transcription

Caption: The NF-κB signaling pathway and its inhibition by a pyrimidine derivative.

V. Conclusion and Future Perspectives

Novel pyrimidine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their inherent ability to interact with key biological targets makes them attractive candidates for the development of new therapeutics for a multitude of diseases. The continued exploration of structure-activity relationships, coupled with advances in computational drug design and high-throughput screening, will undoubtedly lead to the discovery of even more potent and selective pyrimidine-based drugs. The detailed methodologies and mechanistic insights provided in this guide are intended to empower researchers in this exciting and impactful field of drug discovery.

References

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  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • RJ Wave. (n.d.). Novel Pyrimidine Derivatives as Promising Antibacterial Agents. Retrieved from [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]

  • Hisaki, M., Imabori, H., Azuma, M., Suzutani, T., Iwakura, F., Ohta, Y., ... & Ogasawara, M. (1995). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 43(7), 1163-1169. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • ACS Omega. (2025, January 24). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. [Link]

  • ACS Omega. (2024, July 22). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. [Link]

  • Zhang, T., Li, J., Wang, Y., Zhang, Y., & Li, J. (2020). Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. Medicinal Chemistry Research, 29(1), 123-134. [Link]

  • ResearchGate. (n.d.). Schematic representation of the EGFR pathway in cancer progression. The.... Retrieved from [Link]

  • Journal of Molecular Structure. (2023, April 27). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. [Link]

  • National Center for Biotechnology Information. (n.d.). NF‐κB signaling in inflammation and cancer - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). NF‐κB signaling pathway in tumorigenesis. Schematic diagram of the.... Retrieved from [Link]

  • Bio-protocol. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). NF-κB signaling pathway in cancer stem cells. The top of the diagram.... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Introduction 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the dual amine functionalities at the C2 and C5 positions present opportunities for diverse chemical modifications. Accurate structural elucidation and characterization of this molecule are paramount for its application in synthesis and as a potential pharmacological agent. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the rationale behind the spectral features and outlining standard protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine are numbered as follows:

Caption: Molecular structure and atom numbering for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in a suitable deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the substituent groups. The choice of an aprotic polar solvent like DMSO-d₆ is crucial for solubilizing the compound and preserving the signals from exchangeable protons (NH₂).[1]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H4, H6~8.2 - 8.5Singlet2HThe two protons on the pyrimidine ring are chemically equivalent due to free rotation around the C2-N and C5-C bonds. They are expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the pyrimidine ring. Similar protons in 5-aminopyrimidine appear around 8.0-8.6 ppm.[2][3]
-CH ₂NH₂~3.7 - 4.0Singlet2HThe methylene protons are adjacent to an electron-withdrawing pyrimidine ring and a nitrogen atom, which deshields them, leading to a downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.
-CH₂NH~2.0 - 2.5Broad Singlet2HThe chemical shift of amine protons can vary depending on solvent, concentration, and temperature. In DMSO-d₆, they typically appear as a broad singlet. This broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-N(CH ₃)₂~3.1 - 3.3Singlet6HThe six protons of the two methyl groups on the dimethylamino substituent are equivalent and will appear as a sharp singlet. The chemical shift is influenced by the electron-donating nature of the nitrogen atom. In a similar compound, 2-amino-6-[4-(dimethylamino)phenyl]-4-(furan-2yl)pyrimidine, the dimethylamino protons resonate at 3.04 ppm.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C2~162 - 165This carbon is attached to three nitrogen atoms (two ring nitrogens and the exocyclic dimethylamino group), resulting in a significant downfield shift.
C4, C6~157 - 160These two equivalent aromatic carbons are adjacent to ring nitrogens, which causes them to be deshielded and resonate at a low field. In 5-amino-4,6-dichloro-2-methylpyrimidine, the carbons attached to chlorine and nitrogen are in a similar range.[4]
C5~110 - 115This carbon is attached to the aminomethyl group and is situated between two CH groups in the ring. Its chemical shift is expected to be further upfield compared to the other ring carbons directly bonded to nitrogen.
-C H₂NH₂~40 - 45The methylene carbon is attached to the pyrimidine ring and a nitrogen atom, placing its resonance in the aliphatic region but shifted downfield due to these attachments.
-N(C H₃)₂~37 - 40The two equivalent methyl carbons of the dimethylamino group will give a single signal in the aliphatic region. The attachment to nitrogen causes a downfield shift compared to a simple alkane.

Predicted Mass Spectrometry Data and Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to produce a distinct molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. The presence of multiple nitrogen atoms will dictate many of the fragmentation pathways.

Predicted Mass Spectrum Data:

m/z Proposed Fragment Interpretation
152[M]⁺•Molecular ion peak. The presence of an even number of nitrogen atoms (4) results in an even nominal molecular weight.
137[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
122[M - CH₂NH₂]⁺Cleavage of the aminomethyl group, a common fragmentation for benzylic-type amines.
108[M - N(CH₃)₂]⁺Loss of the dimethylamino radical.
44[CH₂=N(CH₃)₂]⁺A common fragment from the dimethylamino group.
30[CH₂=NH₂]⁺A characteristic fragment from the primary aminomethyl group.

Proposed Fragmentation Pathway:

The fragmentation of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine under EI conditions is likely initiated by the loss of an electron from one of the nitrogen atoms. The primary fragmentation events are predicted to be α-cleavage adjacent to the amine functionalities.

M [C₇H₁₂N₄]⁺• m/z = 152 Molecular Ion F1 [C₆H₉N₄]⁺ m/z = 137 M->F1 - •CH₃ F2 [C₆H₁₀N₃]⁺ m/z = 122 M->F2 - •CH₂NH₂ F4 [C₃H₈N]⁺ m/z = 58 M->F4 - C₄H₄N₃• F5 [CH₄N]⁺ m/z = 30 M->F5 - C₆H₈N₃• F3 [C₅H₈N₂]⁺• m/z = 108 F1->F3 - HCN F2->F3 - N₂

Caption: Predicted major fragmentation pathway for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and mass spectrometry data for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine.

NMR Spectroscopy

A standard approach for the characterization of small molecules by NMR would be employed.[1]

Workflow for NMR Data Acquisition:

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d₆ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr ¹H NMR: - zg30 pulse program - 16-64 scans - 1-2s relaxation delay transfer->h1_nmr c13_nmr ¹³C NMR: - zgpg30 pulse program - 1024-4096 scans - 2s relaxation delay ft Fourier Transform c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry

For a volatile and thermally stable compound like this, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a suitable method.

Protocol for GC-EI-MS:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 25-300.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR and mass spectrometry data for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. The predicted spectra are based on established principles of spectroscopy and data from analogous structures. The characteristic signals in both ¹H and ¹³C NMR, along with the specific fragmentation pattern in mass spectrometry, provide a robust analytical fingerprint for the unambiguous identification and characterization of this compound. The outlined experimental protocols serve as a reliable starting point for researchers to obtain high-quality data for their own samples.

References

  • PubChem. 5-Amino-4-methylpyrimidine. [Link]

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Foundational

An In-depth Technical Guide to 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine as a Core Fragment for Drug Discovery

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds and its ability to engage with a multitude of biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds and its ability to engage with a multitude of biological targets.[1][2] This guide focuses on a specific, high-value fragment, 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine , and delineates its strategic importance in modern fragment-based drug discovery (FBDD). We will explore its physicochemical properties, potential synthesis routes, and its role as a versatile starting point for developing potent and selective modulators of key protein classes, particularly protein kinases. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

The Aminopyrimidine Scaffold: A Privileged Element in Drug Design

The utility of the pyrimidine core is extensive, with compounds built around this motif exhibiting diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] In the context of FBDD, the aminopyrimidine moiety is particularly prized for its capacity to act as a bioisostere for the purine scaffold of ATP, enabling it to effectively target the ATP-binding sites of numerous enzymes.[3]

The 2-aminopyrimidine structure is a classic "hinge-binder," capable of forming critical hydrogen bond interactions with the backbone of the hinge region in protein kinases, a feature leveraged in eight FDA-approved kinase inhibitors.[1][4] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor, creating a bidentate interaction that anchors the fragment in the active site.[5]

The specific fragment, 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine , is an exemplary starting point for FBDD. It adheres well to the "Rule of Three," a set of empirical guidelines for fragment design that favors lower molecular weight, moderate lipophilicity, and reduced complexity to ensure better sampling of chemical space and higher ligand efficiency.[6]

Physicochemical Profile and Synthetic Tractability

A fragment's success is predicated on its physicochemical properties, which dictate its solubility, binding characteristics, and synthetic developability.

Key Physicochemical Properties

The properties of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine make it an ideal candidate for a fragment library. Its low molecular weight and balanced polarity provide a strong foundation for subsequent optimization efforts.

PropertyValueFBDD Guideline ("Rule of Three")Rationale
Molecular Weight 152.21 g/mol [7]< 300 Da[6][8]Ensures higher probability of fitting into small pockets on the protein surface.
cLogP (calculated) ~1.3≤ 3.0[6]Balances solubility and permeability, avoiding issues with "greasy" compounds.
H-Bond Donors 1 (primary amine)≤ 3[6]Provides a key interaction point without excessive polarity that can hinder cell permeability.
H-Bond Acceptors 3 (2 ring N, 1 dimethylamino N)≤ 3[6]Offers multiple points for directed interactions with the target protein.
Rotatable Bonds 2≤ 3[6]Limits conformational entropy loss upon binding, leading to more efficient interactions.
Polar Surface Area (PSA) ~58 Ų≤ 60 Ų[6]Contributes to good solubility and potential for cell membrane passage.
Synthetic Accessibility

The synthesis of substituted aminopyrimidines is well-established in medicinal chemistry. A plausible and scalable synthetic route for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine and its derivatives can be designed starting from a commercially available pyrimidine core, such as 2,4,6-trichloropyrimidine. This allows for sequential, regioselective reactions to install the desired functionalities.[5]

The primary aminomethyl group at the C5 position is a crucial synthetic handle. It allows for straightforward chemical elaboration through techniques like amide bond formation, reductive amination, or sulfonamide synthesis, enabling the "growing" or "linking" of the initial fragment hit into a more potent lead compound.[9][10]

G start 2,4,6-Trichloropyrimidine step1 Step 1: SₙAr Reaction (Dimethylamine) start->step1 intermediate1 2-Dimethylamino- 4,6-dichloropyrimidine step1->intermediate1 step2 Step 2: Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 2-Dimethylamino- 4-chloropyrimidine step2->intermediate2 step3 Step 3: Formylation (Vilsmeier-Haack) intermediate2->step3 intermediate3 5-Formyl-2-dimethylamino- 4-chloropyrimidine step3->intermediate3 step4 Step 4: Reductive Amination (NH₃, NaBH₃CN) intermediate3->step4 final_product 5-(Aminomethyl)-N,N- dimethylpyrimidin-2-amine step4->final_product

Caption: Hypothetical synthetic workflow for the core fragment.

Application in Fragment-Based Drug Discovery (FBDD)

The FBDD process begins with screening a library of low-molecular-weight fragments to identify weak but efficient binders to a biological target.[6][11] These initial "hits" serve as starting points for structure-guided optimization into high-affinity lead compounds.

Primary Target Class: Protein Kinases

The aminopyrimidine scaffold is exceptionally well-suited for targeting protein kinases, which play critical roles in cell signaling pathways that are often dysregulated in diseases like cancer and neurodegeneration.[1][3][12]

  • JAK Family: Derivatives of N-(pyrimidin-2-yl) amines have been successfully developed as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK2, a key target in myeloproliferative neoplasms.[13][14][15] The pyrimidine core forms essential hydrogen bonds with the kinase hinge region (e.g., with residues like TYR931 and LEU932 in JAK2).[14]

  • Other Kinases: The versatility of the pyrimidine core has been demonstrated in the development of inhibitors for a wide range of other kinases, including those implicated in neurodegeneration (DRAK1, BMP2K, MARK3/4) and cancer (EGFR, c-KIT, VEGFR).[1][3][4]

Modifications at the C5 position of the pyrimidine ring are a known strategy to impart kinome-wide selectivity, as this position is often situated near the "gatekeeper" residue, which varies among different kinases and controls access to a hydrophobic back pocket.[1][4][16]

G cluster_0 Kinase ATP-Binding Pocket Fragment 5-(Aminomethyl)-N,N- dimethylpyrimidin-2-amine Hinge Hinge Region Fragment->Hinge  2-Amino Group (H-Bond Donor)  Ring Nitrogens (H-Bond Acceptors) Gatekeeper Gatekeeper Residue Fragment->Gatekeeper  5-Position Faces Gatekeeper  (Key for Selectivity) Solvent Solvent-Exposed Region Fragment->Solvent  Aminomethyl Group Projects  Towards Solvent (Growth Vector) ATP_Pocket Kinase ATP-Binding Pocket

Caption: Interaction model of the fragment within a kinase active site.

Experimental Workflow: From Fragment Screen to Hit Validation

A robust and multi-tiered screening cascade is essential for identifying and validating true fragment hits while eliminating false positives.

G Screen Primary Screen (e.g., DSF, SPR, NMR) Hits Initial Hits (Weak Binders) Screen->Hits Validation Orthogonal Validation (e.g., ITC, X-ray Crystallography) Hits->Validation Confirmed Confirmed Hits Validation->Confirmed Activity Functional Assay (e.g., Kinase Enzymatic Assay) Confirmed->Activity Validated Validated Fragment Hit (Ready for Optimization) Activity->Validated

Caption: A typical workflow for fragment screening and hit validation.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput, cost-effective method to screen for fragment binding by measuring changes in the thermal stability of the target protein.

  • Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).

  • Methodology:

    • Preparation: Prepare a solution of the target protein (e.g., a kinase domain) at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

    • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding.

    • Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add the fragment 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine from a DMSO stock to a final concentration of 200-500 µM. Include a "DMSO only" control.

    • Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C in small increments (e.g., 0.5 °C/min).

    • Data Acquisition: Monitor the fluorescence increase as the protein unfolds.

    • Analysis: The Tₘ is the midpoint of the unfolding transition. A hit is identified by a significant positive shift in Tₘ (ΔTₘ > 2 °C) compared to the DMSO control.

Protocol 2: Hit Validation using an Orthogonal Biophysical Method (e.g., SPR)

It is critical to confirm hits from the primary screen using a technique with a different physical basis to eliminate artifacts.[17] Surface Plasmon Resonance (SPR) can confirm direct binding and provide initial kinetic data.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (fragment) in solution binds to a ligand (protein) immobilized on the chip.

  • Methodology:

    • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Binding Analysis: Flow a series of concentrations of the fragment in running buffer over the chip surface.

    • Data Acquisition: Record the binding response (in Response Units, RU) over time.

    • Analysis: A concentration-dependent increase in the binding signal confirms a direct interaction. Steady-state analysis can be used to estimate the dissociation constant (K₋), which for fragments is typically in the high micromolar to millimolar range.

From Hit to Lead: Structure-Guided Optimization

Once a fragment hit is validated, the goal is to increase its potency and selectivity through synthetic chemistry, guided by structural information from X-ray crystallography or NMR.[6][18]

The structure of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine provides clear vectors for optimization.

  • Vector 1 (C5-Aminomethyl Group): This group often projects towards the solvent-exposed region of the binding pocket.[14] It serves as an ideal anchor point to "grow" the fragment by adding larger chemical moieties that can form additional interactions with the protein surface, thereby increasing affinity and selectivity.

  • Vector 2 (C4/C6 Positions): As seen in many pyrimidine-based inhibitors, these positions can be substituted with various groups to probe different sub-pockets and fine-tune the molecule's properties.[1][4]

G Fragment Validated Fragment Hit (K₋ ~500 µM) Structure Obtain Structural Data (X-ray Co-crystal Structure) Fragment->Structure Design Structure-Based Design (Identify Growth Vectors) Structure->Design Synthesis Synthesize Analogs (Elaborate at C5-position) Design->Synthesis SAR Test Analogs (Measure Potency & Selectivity) Synthesis->SAR Iterate Iterate SAR->Iterate Lead Potent Lead Compound (IC₅₀ < 100 nM) Iterate->Design Iterate->Lead

Caption: The iterative cycle of hit-to-lead optimization.

Hypothetical Case Study: Developing a Selective JAK2 Inhibitor

  • Screening: 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is identified as a hit against the JAK2 kinase domain in a DSF screen (ΔTₘ = +3.5 °C).

  • Validation: Binding is confirmed by SPR with a K₋ of 350 µM. An enzymatic assay shows weak inhibition (IC₅₀ > 200 µM).

  • Structural Biology: A co-crystal structure reveals the expected hinge-binding interactions and shows the aminomethyl group pointing towards a shallow hydrophobic groove.

  • Optimization: A series of amides are synthesized by coupling various carboxylic acids to the aminomethyl group to probe this groove.

CompoundR-Group (at aminomethyl)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)
Fragment Hit -H>200,000>200,000-
Analog 1 -C(O)-Cyclopropyl5,20015,6003x
Analog 2 -C(O)-Phenyl8504,2505x
Analog 3 -C(O)-(4-fluorophenyl)1502,25015x
Lead Cmpd (A8-like) -S(O)₂-(isopropyl-pyrazole)5[14]193[14]~39x[14]

This iterative process, combining medicinal chemistry with structural biology, can rapidly transform a millimolar fragment hit into a potent and selective nanomolar lead compound.[14]

Conclusion

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is more than just a simple chemical; it is a strategically designed starting point for drug discovery. Its adherence to fragment-based principles, its privileged 2-aminopyrimidine core, and its synthetically tractable nature make it an invaluable tool for researchers. The aminomethyl group provides a pre-installed, logical vector for optimization, enabling a streamlined path from initial hit identification to the development of high-quality lead compounds. By leveraging this fragment, particularly in kinase-targeted programs, drug discovery teams can efficiently explore chemical space and accelerate the journey toward novel therapeutics.

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Exploratory

Advanced Safety and Handling Guidelines for Pyrimidine Derivatives: A Self-Validating Approach to Occupational Containment

Executive Summary Pyrimidine derivatives, encompassing both endogenous nucleobases and synthetic analogs (e.g., 5-fluorouracil, gemcitabine, bromodeoxyuridine), are foundational to modern pharmacology and molecular biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives, encompassing both endogenous nucleobases and synthetic analogs (e.g., 5-fluorouracil, gemcitabine, bromodeoxyuridine), are foundational to modern pharmacology and molecular biology (1)[1]. While endogenous pyrimidines are biologically benign, synthetic pyrimidine analogs are explicitly engineered to disrupt cellular proliferation, making them highly effective antineoplastic and antiviral agents. However, this exact mechanism of action renders them profoundly hazardous to researchers and clinicians. Occupational exposure can lead to severe cytotoxicity, mutagenesis, and teratogenesis (2)[2]. As a Senior Application Scientist, I approach laboratory safety not as a checklist of passive compliance, but as an engineered, self-validating system where the failure of one protective measure is immediately mitigated by the next.

Mechanistic Basis of Toxicity

To handle pyrimidine derivatives safely, one must first understand their pharmacodynamics. Taking 5-fluorouracil (5-FU) as a primary model, the compound acts as a biomimetic antimetabolite (3)[3]. Upon cellular entry, it is metabolically converted into active nucleotides (e.g., FdUMP, FUTP). FdUMP binds irreversibly to thymidylate synthase, halting the de novo synthesis of thymidine triphosphate (dTTP) and causing catastrophic DNA replication failure. Concurrently, FUTP is misincorporated into RNA, disrupting normal RNA processing and protein synthesis. Because these agents target fundamental nucleic acid pathways, even micro-exposures via inhalation or dermal absorption can induce genetic damage in healthy personnel.

G A Pyrimidine Analog (e.g., 5-Fluorouracil) B Cellular Uptake & Metabolic Activation A->B Transporter-mediated C Thymidylate Synthase Inhibition B->C FdUMP binding D Nucleic Acid Incorporation B->D FUTP/FdUTP E DNA Synthesis Arrest (dTTP Depletion) C->E Enzymatic blockade F Cytotoxicity & Apoptosis D->F RNA/DNA damage E->F Replication failure

Cellular toxicity pathway of 5-Fluorouracil demonstrating DNA/RNA disruption.

Quantitative Hazard Assessment

Understanding the physical and toxicological properties of these compounds is critical for selecting appropriate engineering controls. Below is a summary of key quantitative data for representative pyrimidine derivatives.

CompoundMolecular Weight ( g/mol )Primary Hazard ClassificationVapor Pressure / VolatilityTarget Organs / Systemic Risk
5-Fluorouracil (5-FU) 130.08Cytotoxic, Teratogen (Category D)Low (Aerosolization risk high)Bone marrow, GI tract, Fetus
5-Bromo-2'-deoxyuridine (BrdU) 307.10Mutagen, Reproductive ToxinLow (Dust inhalation risk)DNA (misincorporation), Reproductive
Gemcitabine 263.20Cytotoxic, MyelosuppressiveLowHematopoietic system, Liver
5,7-Dichloropyrazolo[1,5-a]pyrimidine 188.01Irritant, Suspected MutagenModerateRespiratory tract, Skin, Eyes

Self-Validating Handling Protocols

The following protocols are designed as self-validating systems. We do not assume that PPE alone will protect the user; rather, we layer controls so that if an engineering control fails, the physical barrier mitigates the exposure, and vice versa.

Protocol 1: Reconstitution and Manipulation of Cytotoxic Pyrimidines
  • Engineering Controls: Perform all weighing, reconstitution, and transfer operations within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood (4)[4].

    • Causality: Type B2 BSCs are 100% hard-ducted to the outside exhaust. Unlike Type A2 cabinets that recirculate a portion of the air, Type B2 ensures that any volatilized pyrimidine analogs—which cannot be trapped by standard HEPA filters—are completely removed from the breathing zone.

  • Personal Protective Equipment (PPE): Don a low-permeability, lint-free, closed-front gown and double-glove with chemotherapy-rated nitrile gloves (3)[3].

    • Causality: Nitrile polymers offer superior chemical resistance to pyrimidine solutions compared to latex. Double-gloving creates a redundant dermal barrier; if the outer glove suffers a micro-abrasion, the inner glove prevents percutaneous absorption.

  • Closed-System Transfer: Utilize Luer-lock syringes equipped with Closed-System Drug Transfer Devices (CSTDs) (5)[5].

    • Causality: Puncturing a vial septum can create positive pressure, expelling drug aerosols into the environment. CSTDs mechanically prohibit the transfer of environmental contaminants in and the escape of drug aerosols out, equalizing pressure safely.

Protocol 2: Cytotoxic Spill Containment and Decontamination

Spills representing <5 mL or <5 g of pyrimidine derivatives must be addressed immediately using a structured, step-by-step response to prevent aerosolization and facility-wide tracking (4)[4].

  • Isolate and Evacuate: Immediately restrict access to the spill zone.

  • Respiratory and Dermal Protection: Don an N95 or P100 HEPA respirator, safety goggles, and double surgical latex or nitrile gloves.

    • Causality: Spills, especially of lyophilized powders, rapidly generate respirable dust. A P100 respirator filters 99.97% of airborne particles, neutralizing the inhalation vector.

  • Containment via Absorption: Gently place absorbent gauze pads over liquid spills, or wet absorbent pads over powder spills.

    • Causality: Wiping a spill mechanically disperses the agent over a larger surface area. Blotting relies on capillary action to draw the cytotoxic agent directly into the pad matrix without spreading it.

  • Chemical Decontamination: Wash the affected surface three times using a high-pH detergent solution, followed by a clean water rinse.

    • Causality: Many pyrimidine derivatives are resistant to simple oxidation (e.g., bleach). Surfactants in the detergent disrupt the hydrophobic interactions between the drug and the surface, encapsulating the molecules in micelles for physical removal.

  • Hazardous Waste Segregation: Place all contaminated pads, broken glass, and outer gloves into a designated, clearly labeled cytotoxic disposal bag.

SpillResponse S1 Identify Spill (Assess Volume/State) S2 Evacuate Area & Restrict Access S1->S2 S3 Don Advanced PPE (Respirator, Double Gloves) S2->S3 S4 Containment (Blotting, No Wiping) S3->S4 S5 Surface Decontamination (Detergent Wash x3) S4->S5 S6 Hazardous Waste Disposal S5->S6

Step-by-step spill containment and decontamination workflow for cytotoxic pyrimidines.

Waste Management & Environmental Control

Proper disposal of pyrimidine derivatives is a strict regulatory imperative. Unused reagents, empty containers, and contaminated bedding (in in-vivo studies) must be treated as hazardous chemical waste (3)[3]. Institutional protocols dictate that these materials be incinerated at high temperatures by certified waste management contractors, as standard municipal disposal can lead to severe environmental contamination and groundwater toxicity (1)[1].

References

  • NCI at Frederick - Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) URL: [Link]

  • PMC (National Institutes of Health) - Safe handling of cytotoxics: guideline recommendations URL: [Link]

  • HSE - Safe handling of cytotoxic drugs in the workplace URL: [Link]

  • Caltech Safety Office - GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS URL:[Link]

Sources

Protocols & Analytical Methods

Method

cell culture treatment with 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Application Note: Cell Culture Treatment and Phenotypic Profiling of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in Kinase-Driven Oncology Models Scientific Context & Causality In the landscape of Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Treatment and Phenotypic Profiling of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in Kinase-Driven Oncology Models

Scientific Context & Causality

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are systematically screened to identify weak, yet highly ligand-efficient interactions with target proteins. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS: 910380-79-9) is a highly versatile pyrimidine derivative that serves as a critical hinge-binding pharmacophore.

Mechanistically, the pyrimidine core mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of various kinases. This specific fragment has been extensively utilized as a starting scaffold in the synthesis of potent pyrazolopyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitors [1] and thiazolyl-based kinase inhibitors [2].

When evaluating such fragments directly in cell culture, researchers must account for their inherently low baseline affinity. Unlike fully optimized lead compounds that operate in the nanomolar range, fragments require screening at micromolar to millimolar concentrations [3]. This necessitates specialized cell culture protocols to prevent vehicle (DMSO) toxicity from confounding the phenotypic readouts. This application note details a self-validating methodology for treating oncology cell models (e.g., HCT116) with 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine to establish baseline cytotoxicity and target engagement.

Compound Specifications & Formulation Strategy

Because the compound is available as both a free base and a dihydrochloride salt, the choice of solvent is critical. The free base requires Dimethyl Sulfoxide (DMSO) for complete dissolution, whereas the dihydrochloride salt is highly aqueous-soluble. For standardized high-throughput screening, DMSO is preferred to maintain consistency with broader fragment libraries.

Table 1: Compound Specifications & Preparation Guidelines

ParameterSpecification / Guideline
Chemical Name 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine
CAS Number 910380-79-9 (Free base) / 1461706-98-8 (2HCl salt)
Molecular Weight 152.20 g/mol
Primary Application FBDD building block / Kinase inhibitor pharmacophore
Master Stock Concentration 100 mM in anhydrous DMSO
Working Concentration Range 10 µM – 1,000 µM (Cell culture)
Storage Conditions -20°C, desiccated, protected from light

Experimental Workflows

Workflow Start Compound Preparation (5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine) Dilution Serial Dilution in DMSO (Normalized to 0.5% final) Start->Dilution Treatment Compound Treatment (24h - 72h incubation) Dilution->Treatment Cells Cell Seeding (HCT116) 96-well / 6-well plates Cells->Treatment Assay1 Cell Viability Assay (CellTiter-Glo) Treatment->Assay1 Assay2 Mechanistic Profiling (Western Blot / Flow Cytometry) Treatment->Assay2

Figure 1: High-throughput screening and validation workflow for fragment-based kinase inhibitors.

Cell Culture & Seeding (HCT116 Model)

Causality: HCT116 colorectal carcinoma cells are selected due to their rapid proliferation rate and well-characterized, hyperactive CDK2/Cyclin E signaling axis, making them an ideal phenotypic model for pyrimidine-based CDK inhibitor fragments [1].

  • Cultivate HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Harvest cells at 70-80% confluence using Trypsin-EDTA.

  • For Viability Assays: Seed 3,000 cells/well in a white-walled, clear-bottom 96-well plate (100 µL/well).

  • For Mechanistic Assays: Seed 3 × 10⁵ cells/well in a 6-well plate (2 mL/well).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

High-Concentration Fragment Treatment Strategy

Causality: At fragment-screening concentrations (up to 1 mM), the volume of compound stock added to the culture media is substantial. Variations in DMSO concentration across wells will induce baseline cytotoxicity, generating false positives. Therefore, a strict vehicle normalization across all wells is mandatory [3].

  • Prepare a 100 mM master stock of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in anhydrous DMSO.

  • Perform a 3-fold serial dilution of the compound in 100% DMSO to create intermediate stocks (e.g., 100 mM, 33.3 mM, 11.1 mM, etc.).

  • Dilute the intermediate stocks 1:200 into pre-warmed culture media to create 2X treatment solutions. Note: This ensures the DMSO concentration is exactly 0.5% (v/v) in all solutions.

  • Add the 2X treatment solutions to the existing media in the assay plates at a 1:1 ratio.

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 1 µM Dinaciclib (a mature CDK inhibitor) to confirm assay sensitivity.

Cell Viability Assay (CellTiter-Glo)
  • Following a 72-hour incubation with the fragment, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Add an equal volume (100 µL) of CellTiter-Glo® Reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

  • Validation Check: The assay is considered valid only if the Dinaciclib positive control demonstrates >80% viability reduction and the vehicle control shows <5% variance across technical replicates.

Mechanistic Validation (CDK2/Rb Axis)

Pathway Fragment Pyrimidine Fragment Derivatives CDK2 CDK2 / Cyclin E Complex Fragment->CDK2 Inhibits Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1/S Phase Transition E2F->CellCycle Promotes

Figure 2: CDK2/Rb signaling axis targeted by pyrimidine-derived kinase inhibitors.

To confirm that the phenotypic cytotoxicity is driven by on-target kinase inhibition rather than non-specific fragment toxicity, evaluate the phosphorylation status of the Retinoblastoma (Rb) protein.

  • After 24 hours of treatment in 6-well plates, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C) and quantify protein concentration via BCA assay.

  • Resolve 20 µg of total protein on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Probe with primary antibodies against Phospho-Rb (Ser807/811) (target engagement marker) and Total Rb , using GAPDH as a loading control.

  • Visualize using ECL substrate. A dose-dependent reduction in p-Rb confirms that the pyrimidine fragment is successfully penetrating the cell and engaging the CDK pocket.

Data Interpretation & Expected Outcomes

Because 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is an unoptimized fragment, researchers should not expect nanomolar potency. The goal of this screening is to identify a measurable baseline IC₅₀ and confirm ligand efficiency before initiating medicinal chemistry efforts (e.g., adding bulky hydrophobic groups to occupy the kinase specificity pockets).

Table 2: Expected Pharmacodynamic Readouts (Fragment vs. Optimized Inhibitor)

Compound ClassExampleExpected Cellular IC₅₀ (HCT116)Phospho-Rb (Ser807/811) Inhibition
Raw Fragment 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine> 500 µMWeak / Detectable only at > 1 mM
Optimized Lead Pyrazolopyrimidine derivative [1]10 nM – 500 nMComplete ablation at 100 nM
Positive Control Dinaciclib< 10 nMComplete ablation at 10 nM

References

  • Guizi, T., et al. "Pyrazolopyrimidines as cyclin-dependent kinase inhibitors.
  • Zhang, N., et al. "2-aryl and 2-heteroarylthiazolyl compounds, methods for their preparation and use thereof.
  • Patel, D., et al. "Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls." National Institutes of Health (NIH) - PubMed Central, PMC2722878.[Link]

Application

Application Note: High-Throughput Screening and Fragment-Based Lead Generation using 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Executive Summary & Scientific Rationale In the landscape of targeted therapeutics, the aminopyrimidine motif is widely recognized as a "privileged scaffold" for kinase and molecular chaperone inhibition[1][2]. 5-(Aminom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of targeted therapeutics, the aminopyrimidine motif is widely recognized as a "privileged scaffold" for kinase and molecular chaperone inhibition[1][2]. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS: 910380-79-9) represents a highly optimized, dual-purpose building block for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS)[3].

As a Senior Application Scientist, the selection of this specific fragment is driven by two mechanistic imperatives:

  • Structural Causality (The Hinge Binder): The pyrimidine core and its 2-dimethylamino/amino substituents are stereoelectronically primed to act as a kinase "hinge binder." They form robust, bidentate hydrogen bonds with the backbone amide and carbonyl oxygen of the kinase hinge region (e.g., Valine, Isoleucine, or Glutamate residues, depending on the specific kinase)[4][5].

  • Synthetic Causality (The Diversification Vector): The 5-aminomethyl group provides an unhindered, highly reactive primary aliphatic amine. This serves as an ideal synthetic handle for high-throughput, parallel amide coupling, allowing medicinal chemists to rapidly "grow" the fragment into the adjacent ATP-binding affinity pocket or the DFG-out allosteric site without disrupting the core hinge interaction[6][7].

This application note details a self-validating workflow for utilizing 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in a miniaturized HTS environment, bridging library synthesis, primary biochemical screening, and orthogonal validation.

Mechanistic Workflow: From Fragment to Lead

To systematically exploit this fragment, researchers must establish a pipeline that moves from parallel synthesis to high-fidelity screening. The workflow below illustrates the logical progression of utilizing this aminopyrimidine scaffold.

FBDD_Workflow Start 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (Core Hinge Fragment) LibSynth High-Throughput Library Synthesis (Parallel Amide Coupling) Start->LibSynth Primary amine vector PrimaryScreen Primary HTS Assay (TR-FRET Kinase Panel) LibSynth->PrimaryScreen 384-well arrays Orthogonal Orthogonal Validation (SPR & Thermal Shift) PrimaryScreen->Orthogonal Hit triage (IC50) StructBio Structural Biology (X-Ray Co-Crystallography) Orthogonal->StructBio Validated binders HitToLead Hit-to-Lead Optimization (Affinity Pocket Targeting) StructBio->HitToLead Rational design

Figure 1: Fragment-Based Lead Discovery workflow utilizing the aminopyrimidine scaffold.

Experimental Protocols

Protocol A: High-Throughput Microscale Library Synthesis

To generate a screening library, the 5-aminomethyl group of the core fragment is reacted with a diverse array of carboxylic acids. We utilize a 384-well plate format to enable direct-to-biology screening.

Causality of Reagents: HATU is selected as the coupling reagent because it drives rapid, near-quantitative amide bond formation even at micro-molar concentrations, minimizing unreacted primary amine that could cause false positives in downstream assays. DIPEA acts as the non-nucleophilic base to maintain the optimal pH for coupling.

Step-by-Step Methodology:

  • Preparation of Core Scaffold: Prepare a 100 mM stock solution of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in anhydrous DMF.

  • Preparation of Electrophiles: Array 384 diverse carboxylic acids (100 mM in DMF) into a 384-well cyclic olefin copolymer (COC) source plate.

  • Coupling Reaction:

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of each carboxylic acid into a 384-well assay plate.

    • Add 50 nL of HATU (100 mM in DMF) and 100 nL of DIPEA (200 mM in DMF) to each well. Incubate for 10 minutes at room temperature to pre-activate the ester.

    • Add 50 nL of the 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine stock to all wells.

  • Incubation & Quenching: Seal the plate and agitate at 400 rpm for 4 hours at 25°C. Quench the reaction by adding 10 µL of assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20) to dilute the DMF to a biologically tolerable concentration (<1% final assay volume).

Protocol B: Primary HTS via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase HTS.

Causality of Assay Design: Small, fragment-like molecules often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measuring emission, short-lived compound auto-fluorescence decays completely, ensuring high signal-to-noise ratios and eliminating false negatives[6].

Step-by-Step Methodology:

  • Enzyme/Tracer Complex: Prepare a solution containing the target kinase (e.g., 2 nM final), a fluorescently labeled ATP-competitive tracer (e.g., 10 nM final), and a Europium-labeled anti-tag antibody (e.g., 2 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 100 nL of the crude library synthesized in Protocol A into a low-volume 384-well white ProxiPlate.

  • Assay Initiation: Dispense 10 µL of the Enzyme/Tracer complex into each well.

  • Equilibration: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate in the dark at room temperature for 60 minutes to allow the hinge-binding fragments to compete with the tracer.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Active aminopyrimidine derivatives will displace the tracer, resulting in a decrease in the FRET ratio.

Quantitative Data Presentation

To validate the robustness of the 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine scaffold in this workflow, representative HTS metrics are summarized below. A high Ligand Efficiency (LE) is critical in FBDD, as it indicates the binding energy per heavy atom, ensuring the fragment is a high-quality starting point before adding molecular weight[1].

Metric / ParameterTarget Value / RangeExperimental Observation (Representative)Causality / Significance
Assay Z'-Factor > 0.600.78 ± 0.04Indicates excellent assay window and robustness, validating TR-FRET for fragment screening.
Hit Rate (Primary) 1.0% - 5.0%3.2%Expected rate for a privileged hinge-binder library; confirms the scaffold is actively engaging the ATP pocket.
Hit IC₅₀ Range 1 µM - 50 µM2.5 µM - 45 µMTypical affinity for unoptimized fragments. The aminopyrimidine core anchors the molecule while the R-group drives initial affinity.
Ligand Efficiency (LE) > 0.30 kcal/mol/HA0.35 - 0.42 kcal/mol/HAHigh LE confirms that the aminopyrimidine hydrogen bonds are providing highly efficient binding energy[1].
False Positive Rate < 0.5%0.1%Minimized by the time-delayed read of the Europium fluorophore, bypassing compound auto-fluorescence.

References

  • Brough, P. A., et al. "Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • Woodhead, A. J., et al. "Fragment-Based Drug Design of AT13387 - A Novel and Efficacious Inhibitor of Hsp90." Astex Therapeutics. Available at:[Link][6]

  • Price, A. M., et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." PMC - National Institutes of Health. Available at:[Link][7]

  • Patel, L., et al. "2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][4]

  • Pasquier, B., et al. "Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo." PMC - National Institutes of Health. Available at:[Link][5]

  • Carullo, G., et al. "Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein." MDPI. Available at:[Link][2]

Sources

Method

Application Note: Preclinical Evaluation of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine Derivatives in Murine Cancer Models

Introduction & Scientific Rationale The pyrimidine-2-amine scaffold is a privileged pharmacophore in targeted oncology. It serves as the critical hinge-binding core for numerous FDA-approved kinase inhibitors, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrimidine-2-amine scaffold is a privileged pharmacophore in targeted oncology. It serves as the critical hinge-binding core for numerous FDA-approved kinase inhibitors, most notably the Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors palbociclib, ribociclib, and abemaciclib [1]. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS: 910380-79-9) —hereafter referred to as ADMP —is a highly versatile investigational fragment and building block used in the development of next-generation kinase inhibitors [2].

From a structural biology perspective, the pyrimidine-2-amine core of ADMP acts as an ATP-competitive anchor, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region. The dimethylamine group enhances aqueous solubility and provides a vector for solvent-exposed interactions, while the aminomethyl moiety allows for targeted interactions with the DFG-in motif of the kinase activation loop [3]. This application note details the specialized protocols required to formulate, administer, and evaluate ADMP-derived targeted therapeutics in in vivo murine tumor models.

Mechanism of Action: CDK4/6 Pathway Inhibition

In hormone receptor-positive and triple-negative breast cancers, the hyperactivation of the CDK4/6-Cyclin D complex leads to the unchecked phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the E2F transcription factor, driving the cell from the G1 phase into the S phase. ADMP-derived compounds competitively bind to the ATP pocket of CDK4/6, arresting the cell cycle and inducing tumor senescence [1].

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex Binds CDK46 CDK4/6 CDK46->Complex Binds Rb Rb (Retinoblastoma) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition (Tumor Proliferation) E2F->CellCycle Drives Inhibitor ADMP-derived Pyrimidine-2-amine Inhibitor->Complex Blocks ATP Pocket

Fig 1: CDK4/6-Rb-E2F signaling pathway and the inhibitory intervention of ADMP derivatives.

Experimental Design: Model Selection Causality

To rigorously evaluate the efficacy of ADMP-derivatives, we utilize the MDA-MB-231 Triple-Negative Breast Cancer (TNBC) subcutaneous xenograft model .

  • Host Selection (Athymic Nu/Nu Mice): Nude mice are selected because their Foxn1 mutation results in athymia and T-cell deficiency, preventing the immune rejection of the human MDA-MB-231 cell line. Crucially, their intact innate immunity (NK cells and macrophages) allows for a more realistic modeling of the tumor microenvironment compared to severely compromised models (e.g., NSG mice).

  • Matrix Supplementation: Cells are suspended in a 1:1 mixture of PBS and Matrigel. Matrigel provides essential extracellular matrix (ECM) proteins (laminin, collagen IV) and growth factors that act as a scaffold, significantly reducing the rate of apoptosis post-injection and accelerating initial vascularization.

Formulation and Dosing Protocol

ADMP-based compounds are typically weak bases due to the presence of primary and tertiary amines. To achieve a stable, homogenous solution for oral gavage (PO) without causing gastrointestinal toxicity or compound precipitation in the stomach, a specific co-solvent system is required.

Vehicle Preparation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Causality: DMSO disrupts the crystalline lattice of the compound. PEG300 acts as a dispersion matrix preventing precipitation upon aqueous dilution. Tween-80 reduces surface tension, ensuring uniform micelle formation, while saline provides an isotonic aqueous bulk.

  • Calculate Volumes: For a 10 mL batch, measure 1.0 mL DMSO, 4.0 mL PEG300, 0.5 mL Tween-80, and 4.5 mL sterile 0.9% NaCl (Saline).

  • Solubilization: Weigh the required mass of the ADMP-derivative (e.g., 20 mg for a 2 mg/mL solution) into a sterile glass vial.

  • Primary Dissolution: Add 1.0 mL of DMSO. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Self-Validation Step: Hold against a light source; any visible particulates indicate incomplete lattice disruption, requiring further sonication.

  • Excipient Addition: Add 4.0 mL of PEG300 and vortex. Then add 0.5 mL of Tween-80 and vortex vigorously.

  • Aqueous Phase: Dropwise, add 4.5 mL of Saline while continuously stirring.

In Vivo Dosing Strategy
  • Dose Calculation: Administer at 10 mL/kg. For a standard 20 g mouse, the administration volume is 200 µL.

  • Administration: Perform oral gavage (PO) using a 20-gauge reusable stainless steel feeding needle.

  • Frequency: Dose once daily (QD) for 21 consecutive days, mimicking the clinical dosing schedules of pyrimidine-based CDK4/6 inhibitors.

In Vivo Experimental Workflow

InVivo_Workflow CellPrep 1. Cell Prep MDA-MB-231 in 50% Matrigel Inoculation 2. Inoculation 5x10^6 cells SC into Nu/Nu mice CellPrep->Inoculation Monitoring 3. Monitoring Tumor reaches 100-150 mm³ Inoculation->Monitoring Randomization 4. Randomization Vehicle vs. ADMP-Inhibitor Monitoring->Randomization Dosing 5. Dosing Oral gavage (PO) Daily for 21 days Randomization->Dosing Endpoint 6. Endpoint Tumor excision & PK/PD Analysis Dosing->Endpoint

Fig 2: Step-by-step in vivo workflow for evaluating ADMP-derivatives in xenograft models.

Quantitative Data Presentation

Efficacy is determined by calculating Tumor Volume ( V=2L×W2​ ) using digital calipers. Toxicity is monitored via body weight; a loss of >15% baseline weight triggers mandatory humane euthanasia. The table below summarizes the expected pharmacological profile of an optimized ADMP-derivative against a vehicle control over a 21-day study.

Study Group (n=8/group)Dose (mg/kg)Route / ScheduleMean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 0PO, QD x 21125.4 ± 12.1895.2 ± 65.4N/A+ 4.2%
ADMP-Derivative (Low) 10PO, QD x 21122.8 ± 14.5410.5 ± 42.154.1% + 2.1%
ADMP-Derivative (High) 30PO, QD x 21126.1 ± 11.8185.3 ± 28.779.3% - 3.5%

Data Interpretation: The ADMP-derivative demonstrates dose-dependent tumor growth inhibition (TGI). The high-dose cohort achieves 79.3% TGI with only a marginal (-3.5%) reduction in body weight, indicating a highly favorable therapeutic index and confirming the tolerability of the pyrimidine-2-amine scaffold in vivo.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity Source: ResearchGate URL:[Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Application

Application Note: Continuous Flow Synthesis of Aminopyrimidine Intermediates

Executive Summary Aminopyrimidines are privileged structural motifs in pharmaceutical chemistry, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Imatinib) and essential nutrients (e.g., Vitamin B1)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrimidines are privileged structural motifs in pharmaceutical chemistry, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Imatinib) and essential nutrients (e.g., Vitamin B1). Traditional batch synthesis of these intermediates is frequently bottlenecked by highly exothermic cyclizations, poor intermediate solubility, and competing regiochemical pathways. This application note details how continuous flow chemistry overcomes these limitations through enhanced heat and mass transfer, precise residence time control, and strategic reactor telescoping.

Mechanistic Causality: Overcoming Batch Limitations via Flow Chemistry

Taming Exothermic Vilsmeier-Type Cyclizations

The synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine (a critical Vitamin B1 intermediate) involves treating 2-cyanoacetamide with POCl₃ in DMF. In batch reactors, this Vilsmeier-type reaction generates intense heat, limiting scalability and posing severe safety risks. By transitioning to a continuous microchannel coil reactor, the superior surface-area-to-volume ratio ensures rapid heat dissipation[1]. Causality dictates that splitting the reactor into two distinct temperature zones (0 °C for initial reagent contact, 25 °C for reaction propagation) prevents thermal runaway while maintaining kinetic momentum. This precise thermal management yields the intermediate in >94% yield without the dangerous pressure buildup observed in batch[1].

Bypassing Solubility Limits in Telescoped Assemblies

The total synthesis of Imatinib requires a critical C–N cross-coupling with 2-aminopyrimidine. In batch or poorly designed flow systems, the low solubility of 2-aminopyrimidine·HCl upon neutralization causes rapid crystal aggregation and catastrophic reactor clogging[2]. The mechanistic solution in continuous flow is to pre-mix the alkaline base (K₃PO₄) and Pd-precatalyst with the upstream reaction stream before introducing the 2-aminopyrimidine[2]. This sequence leverages the dilution effect of the main stream and ensures rapid, homogeneous catalytic activation before the poorly soluble substrate has the opportunity to precipitate.

Regiocontrol via Residence Time Optimization

In the multicomponent synthesis of 3-aminoimidazo[1,2-a]pyrimidines, batch conditions typically yield an unfavorable mixture of 2-amino (kinetic) and 3-amino (thermodynamic) regioisomers. Continuous flow adaptation, utilizing 10 mol% ZrCl₄ as a Lewis acid, allows for precise control over residence time and mixing efficiency[3]. The rapid heating and controlled micro-environment of the flow coil selectively drive the reaction toward the thermodynamic 3-amino regioisomer, dramatically improving regioselectivity and reducing reaction times from hours to minutes[3].

Validated Experimental Protocols

Protocol I: Fully Continuous Vilsmeier Cyclization for Vitamin B1 Intermediates

Objective: Synthesize 2-(dimethylaminomethylidene)propanedinitrile safely using POCl₃. Causality Check: A high back-pressure (3 bar) is applied to keep volatile components in the liquid phase and ensure a stable, bubble-free flow regime, which is critical for consistent residence times[1].

Procedure:

  • Solution A Preparation: Dissolve 2-cyanoacetamide (1.0 equiv) and pyridine (0.1 equiv) in DMF (2.0 equiv) at 40 °C.

  • Solution B Preparation: Prepare neat POCl₃ (2.0 equiv).

  • Pumping & Mixing: Pump Solution A and Solution B into a T-mixer at flow rates calibrated for a 12-minute total residence time.

  • Thermal Zonation: Route the mixed stream through a 10 mL PTFE coil reactor (0.8 mm i.d.). Submerge the first 2 mL of the coil in a 0 °C cooling bath to absorb the initial exothermic shock. Submerge the remaining 8 mL of the coil in a 25 °C water bath to drive the reaction to completion.

  • System Regulation: Maintain system pressure using a 3 bar back-pressure regulator (BPR).

  • Downstream Processing: Neutralize the continuous effluent inline with NaOH solution, extract with dichloromethane, and analyze via GC/MS.

Protocol II: Telescoped Flow Synthesis of Imatinib

Objective: Perform a three-step hydration, amidation, and C–N coupling without intermediate isolation. Causality Check: Premixing the Pd-catalyst and base prior to 2-aminopyrimidine addition prevents localized supersaturation and subsequent reactor fouling[2].

Procedure:

  • Module 1 (Hydration/Amidation): Pump the starting nitrile and base into a T-mixer, passing the mixture through a 180 °C reactor coil. Combine the effluent with an aryl halide stream and pass through a 150 °C reactor coil.

  • Module 2 (Catalyst Activation): Pump a stream of K₃PO₄ and Pd-precatalyst into a cross-mixer to join the effluent from Module 1.

  • Module 3 (C–N Coupling): Introduce a stream of 2-aminopyrimidine·HCl into the activated mixture via a subsequent T-mixer.

  • Final Reaction: Route the final mixture through a 150 °C reactor coil (total system residence time: 48 min).

  • System Regulation: Regulate the entire system pressure at 250 psi using a BPR to prevent solvent boiling at elevated temperatures.

  • Isolation: Collect the effluent, precipitate the Imatinib base, and filter.

Protocol III: Catch-React-Release Synthesis of 2-Aminopyrimidines

Objective: Generate a library of 2-aminopyrimidines using a supported thiouronium salt monolith. Causality Check: Using a monolithic support instead of traditional polymer beads prevents high pressure drops and channeling, ensuring uniform reagent distribution during the "React" holding phase[4].

Procedure:

  • Catch: Pump a stock solution of enaminone continuously through a T-piece into a monolithic reactor containing the supported thiouronium salt (15 min residence time).

  • React: Halt the pumps. Heat the monolith to 90 °C and hold for 1–2 hours to allow the cyclization to occur on the solid support.

  • Release: Resume pumping using a solution of an amine nucleophile (e.g., aniline) to displace the product from the support.

  • Elute: Collect the segmented flow output containing the 2-aminopyrimidine product and excess amine. Purify via a single aqueous extraction.

Quantitative Performance Analysis

The following table summarizes the performance gains achieved by transitioning aminopyrimidine synthesis from batch to continuous flow architectures.

ProcessTarget MoleculeBatch Yield / TimeContinuous Flow Yield / TimeKey Flow Advantage
Vilsmeier Cyclization Vitamin B1 Intermediate74% / 12 h94.7% / 15 minSuperior heat transfer; handled POCl₃ exotherm safely[1].
Telescoped Assembly Imatinib~30-40% / >24 h58% / 48 minAvoided intermediate isolation; bypassed solubility limits[2].
Catch-React-Release 2-Aminopyrimidine libraryVariable / >12 h48% (Imatinib precursor) / ~2 hSimplified purification; segmented flow automation[4].
Multicomponent 3-Aminoimidazo[1,2-a]pyrimidine50% / 12 h85% / 20 minKinetic vs thermodynamic control; high regioselectivity[3].

Visualizations of Flow Workflows

ImatinibFlow cluster_0 Module 1: Hydration & Amidation cluster_1 Module 2: C-N Cross-Coupling P1 Pump A (Nitrile) M1 Mixer 1 P1->M1 P2 Pump B (Aryl Halide) P2->M1 R1 Reactor 1 (180°C) M1->R1 M2 Mixer 2 R1->M2 P3 Pump C (Pd Cat + Base) P3->M2 M3 Mixer 3 M2->M3 P4 Pump D (2-Aminopyrimidine) P4->M3 R2 Reactor 2 (150°C) M3->R2 BPR BPR (250 psi) R2->BPR Out Imatinib (58% Yield) BPR->Out

Telescoped flow synthesis of Imatinib via sequential hydration and C-N coupling.

CatchRelease Step1 Step 1: Catch Enaminone + Supported Thiouronium Residence: 15 min Step2 Step 2: React Stop flow, hold at 90°C Time: 1-2 h Step1->Step2 Step3 Step 3: Release Amine Nucleophile Wash Displacement Reaction Step2->Step3 Step4 Step 4: Elute Isolate 2-Aminopyrimidine High Purity Step3->Step4

Catch-react-release monolithic workflow for 2-aminopyrimidine synthesis.

References

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development - ACS Publications.1

  • Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters - ACS Publications.2

  • A “Catch–React–Release” Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base. Organic Letters - ACS Publications.4

  • Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions. The Journal of Organic Chemistry - ACS Publications.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Assay Solubility for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic assay behavior of pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic assay behavior of pyrimidine derivatives. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine presents a unique physicochemical profile: it features a highly lipophilic, planar pyrimidine core combined with two distinct amine groups (a primary aliphatic amine and a tertiary aromatic amine).

When this compound crashes out of solution, it compromises biochemical assays by causing underrated activity, variable data, and inaccurate structure-activity relationships (SAR)[1]. This guide is designed to help you diagnose, troubleshoot, and permanently resolve solubility issues for this specific scaffold using field-proven, self-validating methodologies.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine precipitate immediately when diluted from a DMSO stock into my biochemical assay buffer? A: This is a classic case of solvent displacement exacerbated by high crystal lattice energy. The pyrimidine core is highly lipophilic and planar, which promotes strong intermolecular stacking[2]. In your stock solution, DMSO fully solvates the molecule. However, when introduced into an aqueous buffer, water molecules rapidly hydrogen-bond with the DMSO. This strips the hydration sphere away from the hydrophobic pyrimidine core, causing the molecules to aggregate and precipitate before the primary amine can be adequately solvated by the water[1].

Q2: Can I simply increase the DMSO concentration in my assay to force it into solution? A: No. While DMSO is the standard co-solvent for drug discovery, exceeding a 1% to 2% final concentration in aqueous media often leads to protein denaturation in biochemical assays or cytotoxicity in cell-based assays[3]. Furthermore, serial dilution of the compound directly in the aqueous buffer is a common procedural error. You must perform all serial dilutions in 100% DMSO first, and then perform a single-step dilution (spike) into the final assay buffer to maintain a constant, low DMSO percentage across all tested concentrations[1].

Q3: How can I leverage the chemical structure of this specific molecule to improve its aqueous compatibility? A: The key lies in the aminomethyl group ( −CH2​NH2​ ). This primary aliphatic amine is a weak base with an anticipated pKa around 9.0–9.5. At a highly alkaline pH, the molecule exists as a free base, maximizing its lipophilicity and driving precipitation. By adjusting your assay buffer to a slightly acidic or neutral pH (e.g., pH 6.5–7.4), you ensure the primary amine remains protonated ( −NH3+​ ). This localized positive charge dramatically increases the molecule's polarity and aqueous solubility[2]. If you are currently working with the free base, we strongly recommend synthesizing or purchasing the dihydrochloride salt variant of the compound.

Q4: What if my assay requires a strict pH of 8.0 and limits DMSO to 1%, but the compound still crashes out? A: When pH adjustment and co-solvents are restricted, you must use an excipient. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic pyrimidine ring and dimethylamine moiety, while its hydrophilic exterior maintains excellent water solubility[4]. This host-guest inclusion complex shields the hydrophobic core from the aqueous environment without permanently altering the compound's chemical structure or interfering with most target proteins.

Part 2: Troubleshooting Logic & Workflow

Below is the standard decision-making workflow our application scientists use when formulating 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine for high-throughput screening (HTS) or benchtop assays.

G Step1 Observe Precipitation in Assay Buffer Decision1 Is Buffer pH > 7.5? Step1->Decision1 Action1 Lower pH to 6.5-7.4 (Protonate Primary Amine) Decision1->Action1 Yes Decision2 Is DMSO Stock > 10 mM? Decision1->Decision2 No Success Compound Solubilized Proceed to Assay Action1->Success Action2 Dilute Stock in DMSO Prior to Buffer Addition Decision2->Action2 Yes Action3 Formulate with 10-20% HP-β-Cyclodextrin Decision2->Action3 No Action2->Success Action3->Success

Decision tree for troubleshooting 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine solubility.

Part 3: Quantitative Strategy Comparison

The following table summarizes the expected solubility limits of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine under various formulation strategies.

Formulation StrategyPrimary Mechanism of ActionExpected Kinetic Solubility LimitAssay Compatibility
Free Base in PBS (pH 7.4) Baseline hydration< 10 µMHigh (but severely limits dosing)
1% DMSO Co-solvent Disruption of crystal lattice~ 50 µMHigh (Standard for HTS)
pH Adjustment (pH 6.5) Protonation of aminomethyl group~ 200 µMModerate (Depends on enzyme pH optimum)
Dihydrochloride Salt Ionic dissociation in water> 1 mMHigh (Preferred chemical state)
10% HP-β-CD Complexation Hydrophobic cavity encapsulation> 500 µMHigh (Inert in most biochemical assays)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Micro-precipitates can form colloidal suspensions that appear clear to the naked eye but will scatter light and ruin assay readouts. The following protocols are designed as self-validating systems.

Protocol A: Kinetic Solubility Assessment via LC-MS/MS

This protocol determines the maximum concentration at which the compound remains soluble upon dilution from a DMSO stock into your specific assay buffer[3].

Causality & Validation: By utilizing a high-speed centrifugation step, we force any colloidal micro-precipitates into a pellet. Measuring only the supernatant via LC-MS/MS ensures that the recorded concentration reflects true dissolved molecules, validating the physical state of the compound.

  • Stock Preparation: Prepare a 10 mM master stock of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in anhydrous, cell-culture grade DMSO.

  • Serial Dilution (In DMSO): Create a 10-point dilution series of the compound in 100% DMSO, ranging from 10 mM down to 10 µM[1].

  • Aqueous Spike: Add 2 µL of each DMSO dilution into 198 µL of your target assay buffer in a 96-well plate. (This ensures a constant 1% final DMSO concentration across all wells).

  • Equilibration: Seal the plate and incubate on a plate shaker at 300 RPM for 2 hours at room temperature to allow for equilibrium and potential solvent-displacement precipitation.

  • Phase Separation (The Validation Step): Transfer the plate to a centrifuge and spin at 10,000 x g for 15 minutes.

  • Quantification: Carefully aspirate 50 µL of the supernatant (avoiding the bottom of the well) and dilute it 10x in mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid). Analyze via LC-MS/MS against a standard curve generated purely in DMSO[3].

  • Analysis: The point at which the calculated concentration deviates from the theoretical linear concentration is your kinetic solubility limit.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this protocol if your required assay concentration exceeds the compound's natural kinetic solubility limit.

Causality & Validation: Stirring the compound with an excess of HP-β-CD forces the thermodynamic equilibrium toward inclusion complex formation. The subsequent 0.22 µm filtration step guarantees that any un-encapsulated "brick-dust" pyrimidine is removed.

  • Excipient Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to a final concentration of 10% (w/v)[2].

  • Compound Addition: Add the 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (preferably as a dry powder) directly into the HP-β-CD solution to achieve a target concentration of 1 mM.

  • Complexation: Vortex vigorously for 2 minutes, then place the solution on a magnetic stirrer at room temperature for 24 hours. Note: The extended time is required to overcome the crystal lattice energy and allow the cyclodextrin to encapsulate the pyrimidine core.

  • Filtration (The Validation Step): Pass the slightly cloudy suspension through a 0.22 µm PTFE syringe filter. The resulting filtrate contains only the fully solubilized inclusion complex[2].

  • Verification: Quantify the exact concentration of the filtrate using UV-Vis spectroscopy (measuring absorbance at the pyrimidine's lambda max) and comparing it to a known standard curve. Use this verified concentration to dose your downstream biochemical assay.

References

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." Benchchem.
  • Di, L., & Kerns, E. H. "Solubility: a speed–breaker on the drug discovery highway." MedCrave online, April 2017.
  • BioDuro-Sundia. "ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science." BioDuro.
  • Jambhekar, S. S., & Breen, P. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC, National Institutes of Health.

Sources

Optimization

Technical Support Center: Troubleshooting Kinase Assays with 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Welcome to the technical support resource for researchers utilizing 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine in kinase assays. This guide is designed to provide in-depth, field-proven insights to help you navigate c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine in kinase assays. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, optimize your experimental setup, and ensure the generation of high-quality, reproducible data. The aminopyrimidine scaffold is a cornerstone of many kinase-focused drug discovery programs, and understanding its behavior in biochemical assays is critical for success.

This center is structured as a series of common questions and troubleshooting scenarios encountered during assay development and high-throughput screening (HTS).

Core Troubleshooting: Question & Answer

This section addresses specific, common problems in a question-and-answer format. Each answer provides potential causes and actionable solutions based on established principles of kinase assay design.

Question 1: My assay shows very low signal or appears completely inactive. What are the likely causes and how do I fix it?

Symptom: The luminescent or fluorescent signal from your positive control (active kinase reaction) is indistinguishable from the negative control (no enzyme).

This is one of the most common issues and can stem from several factors related to the core assay components. A systematic, step-by-step evaluation is the most effective approach.

Potential Causes & Recommended Solutions:

  • Suboptimal Reagent Concentrations: The concentrations of kinase, substrate (5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine), or ATP are not in the optimal range for robust activity.[1][2][3]

    • Solution: Perform systematic titrations for each core reagent. The goal is to find concentrations that produce a robust signal while remaining in the linear range of the reaction.[4]

      • Kinase Titration: Create a dilution series of your kinase while keeping ATP and substrate concentrations constant. Identify the lowest enzyme concentration that yields a strong, reproducible signal.

      • ATP Titration: The concentration of ATP is a critical parameter.[5] For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration.[5] A common starting point is the ATP Kₘ for your specific kinase. If this is unknown, perform a titration (e.g., 1 µM to 1 mM) to find the optimal concentration that balances signal strength with relevance to your inhibitor screening goals.[5][6]

      • Substrate Titration: With optimal kinase and ATP concentrations, titrate 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine to find the concentration that gives the best dynamic range. A good starting point is a concentration equal to or slightly above its Kₘ.

  • Inactive Enzyme or Substrate Degradation: The kinase may have lost activity due to improper storage or handling, or the substrate may have degraded.

    • Solution:

      • Always use a fresh aliquot of kinase and avoid repeated freeze-thaw cycles.[3]

      • Run a control reaction with a well-characterized, generic substrate for your kinase (e.g., myelin basic protein, kemptide) to confirm the enzyme is active.[7]

      • Ensure your stock of 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine has been stored correctly (as per the manufacturer's recommendation, typically cool and dry) and prepare fresh dilutions for each experiment.[8]

  • Incorrect Assay Buffer Composition: The pH, ionic strength, or required cofactors in your buffer may not be optimal for kinase activity.[2][9]

    • Solution: Most kinases require Mg²⁺ as a cofactor. Ensure it is present at an appropriate concentration (typically 5-10 mM). Verify that the buffer pH is within the optimal range for your kinase (usually pH 7.2-7.5). Additives like BSA (0.01-0.1%) can help stabilize the enzyme.[9]

Question 2: My assay has a very high background signal, reducing the dynamic range. What should I investigate?

Symptom: The negative control wells (e.g., no enzyme or no substrate) show an unexpectedly high signal, making it difficult to distinguish true kinase activity.

High background is often caused by contamination, non-enzymatic signal generation, or interference with the detection chemistry.

Potential Causes & Recommended Solutions:

  • ATP Contamination in Reagents: The substrate or enzyme preparations may be contaminated with ATP, which is a particular problem for luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).[1]

    • Solution: Test each reagent individually with the detection mix. For instance, mix your substrate solution with the detection reagent to see if it generates a signal. If contamination is found, use higher purity reagents or a different batch.

  • Compound Interference: The test compound itself may be luminescent or fluorescent, directly adding to the signal.[1][10][11]

    • Solution: Run a control plate where you add the test compound to assay buffer without the kinase or substrate, then add the detection reagent. Any signal generated is from compound auto-fluorescence/luminescence and must be subtracted from the experimental wells or used to flag problematic compounds.[12]

  • Non-Enzymatic ATP Degradation: Certain buffer components can cause ATP to break down, leading to a lower signal in "no enzyme" controls in an ADP-Glo™ format, which can be misinterpreted.

    • Solution: Ensure high-purity water and buffer reagents are used. Avoid unnecessarily harsh conditions or prolonged incubations at non-optimal temperatures.

Question 3: My data is highly variable, resulting in a poor Z'-factor. How can I improve assay robustness?

Symptom: There is significant well-to-well variability in your controls, leading to large standard deviations and a Z'-factor below 0.5.

The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range and the data variation.[13][14] A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[15][16] High variability is a critical issue that undermines the reliability of your screening results.

Potential Causes & Recommended Solutions:

  • Inadequate Reagent Mixing or Pipetting Inaccuracy: Inconsistent volumes or poor mixing in the microplate wells is a major source of variability.[2]

    • Solution:

      • Ensure all pipettes are calibrated.

      • When adding reagents, dispense into the liquid in the well rather than onto the wall.

      • After adding each reagent, mix the plate gently on an orbital shaker for 30-60 seconds. Avoid introducing bubbles.

  • Edge Effects: Wells on the outer edges of a microplate are prone to faster evaporation, concentrating the reagents and altering the reaction kinetics.[2]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with 1X assay buffer or sterile water to create a humidity barrier.[2]

  • Sub-optimal Incubation Times: If the reaction time is too short, small timing differences during reagent addition can cause large relative differences in signal. If it's too long, you may exit the linear phase of the reaction due to substrate depletion or product inhibition.[1]

    • Solution: Perform a time-course experiment. Set up multiple identical reactions and stop them at different time points (e.g., 10, 20, 30, 60, 90 minutes). Plot the signal versus time to identify the linear range of the reaction and choose an incubation time that falls comfortably within it.[4]

Table 1: Z'-Factor Interpretation

Z'-Factor ValueAssay Quality InterpretationRecommended Action
Z' ≥ 0.5Excellent AssayProceed with screening.[13][15][16]
0 < Z' < 0.5Marginal AssayAssay requires optimization; review sources of variability.[15]
Z' ≤ 0Unacceptable AssayThe assay is not suitable for screening.[14][15][17]
Question 4: I suspect my aminopyrimidine compound is interfering with the assay chemistry. How can I confirm this?

Symptom: You observe unexpected results, such as a compound appearing as a potent inhibitor in a luminescence assay but not in an orthogonal (different technology) assay.

Compound interference is a common pitfall in HTS, where molecules can directly interact with the detection system rather than the primary kinase target.[1][11] Luminescence-based assays using luciferase are particularly susceptible.[18][19][20]

Potential Causes & Recommended Solutions:

  • Inhibition of Luciferase: Many small molecules can directly inhibit the luciferase enzyme used in detection kits like Kinase-Glo®.[10][21] This causes a drop in luminescence that mimics kinase inhibition because less ATP is detected.

    • Solution (Luciferase Inhibition Assay):

      • In a well, combine a fixed, known amount of ATP (e.g., 10 µM) with your assay buffer.

      • Add your test compound (5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine or any other inhibitor).

      • Add the luciferase-based detection reagent.

      • Measure the signal. A reduction in signal compared to a DMSO control indicates direct inhibition of the reporter enzyme.[21]

  • Signal Quenching: Some compounds can absorb light at the emission wavelength of the reporter, a phenomenon known as quenching.[1][12]

    • Solution (Quenching Assay):

      • Generate a stable luminescent or fluorescent signal. For example, run a standard positive control kinase reaction to completion.

      • Add your test compound to the well after the signal has been generated.

      • A rapid drop in signal intensity upon compound addition indicates quenching.

Workflow & Troubleshooting Diagrams

A logical workflow is essential for efficient assay development and troubleshooting.

Diagram 1: General Kinase Assay Workflow

KinaseAssayWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection prep_buffer Prepare Assay Buffer prep_kinase Dilute Kinase prep_substrate Dilute Substrate & ATP prep_compound Prepare Compound Plate add_reagents Add Kinase, Substrate, ATP, Compound to Plate prep_compound->add_reagents incubate Incubate at RT (e.g., 60 min) add_reagents->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection incubate_detect Incubate (e.g., 10 min) add_detection->incubate_detect read_plate Read Plate (Luminometer) incubate_detect->read_plate analyze analyze read_plate->analyze Data Analysis

Caption: Standard workflow for a luminescent kinase assay.

Diagram 2: Troubleshooting Decision Tree for Low Signal

LowSignalTroubleshooting start Symptom: Low or No Signal check_enzyme Is Kinase Active? (Test with control substrate) start->check_enzyme check_reagents Are Reagent Concentrations Optimal? check_enzyme->check_reagents Yes replace_enzyme Solution: Use new enzyme aliquot. Re-test. check_enzyme->replace_enzyme No check_buffer Is Buffer Correct? (pH, Mg2+) check_reagents->check_buffer Yes titrate Solution: Titrate Kinase, ATP, and Substrate. check_reagents->titrate No success Assay Optimized check_buffer->success Yes optimize_buffer Solution: Verify buffer components and pH. check_buffer->optimize_buffer No

Caption: A decision tree for diagnosing low signal issues.

Detailed Experimental Protocols

Protocol 1: Systematic Titration of Kinase, ATP, and Substrate

This protocol is essential for initial assay development to define optimal reagent concentrations.

Objective: To determine the concentrations of enzyme, ATP, and 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine that provide the best assay window (signal-to-background) and a robust Z'-factor.

Materials:

  • Kinase of interest

  • 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine ("Substrate")

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 384-well assay plates

Procedure:

Part A: Kinase Titration

  • Prepare a 2X substrate/ATP mix in assay buffer. Use a fixed, non-limiting concentration (e.g., 50 µM substrate and 10 µM ATP).

  • Prepare a serial dilution of your kinase (2X final concentration) in assay buffer. Include a "no enzyme" control.

  • In a 384-well plate, add 5 µL of each kinase dilution.

  • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of detection reagent, incubate for 10 minutes, and read luminescence.

  • Analysis: Select the lowest kinase concentration that gives a robust signal (e.g., >80% of maximum) in the linear portion of the titration curve. This is your optimal kinase concentration.

Part B: ATP Titration

  • Prepare a 2X substrate mix with a fixed concentration of substrate (e.g., 50 µM).

  • Prepare a 2X kinase solution using the optimal concentration determined in Part A.

  • Prepare a serial dilution of ATP (4X final concentration).

  • Add 2.5 µL of 4X ATP dilutions to the plate.

  • Add 2.5 µL of assay buffer.

  • Add 5 µL of the 2X kinase solution.

  • Incubate, detect, and read as above.

  • Analysis: Choose an ATP concentration based on your experimental goals (e.g., at or near Kₘ for inhibitor affinity studies, or at physiological levels for cellular potency prediction).[5][6]

Part C: Substrate Titration

  • Prepare a 2X kinase/ATP mix using the optimal concentrations determined above.

  • Prepare a serial dilution of 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine (2X final concentration).

  • Add 5 µL of the substrate dilutions to the plate.

  • Initiate the reaction by adding 5 µL of the 2X kinase/ATP mix.

  • Incubate, detect, and read as above.

  • Analysis: Select the substrate concentration that provides the maximal signal window.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine in my assay?

  • A: If the Michaelis constant (Kₘ) for your kinase is unknown, a good starting point for a substrate titration is a range from 1 µM to 100 µM. Ideally, you should aim for a concentration at or near the Kₘ for inhibitor screening.[3]

Q2: What buffer components should I absolutely avoid?

  • A: Avoid high concentrations of reducing agents like DTT (>2 mM) if using a luciferase-based detection system, as they can inhibit the enzyme. Also, avoid chelating agents like EDTA in the primary kinase reaction buffer, as they will sequester the Mg²⁺ required for kinase activity.[22] EDTA is often used in stop buffers for this very reason.

Q3: How long should I pre-incubate my inhibitor with the kinase before starting the reaction?

  • A: A pre-incubation step of 15-30 minutes is common and allows the inhibitor to bind to the kinase before the addition of ATP/substrate. This is especially important for slow-binding inhibitors.

Q4: Can I use DMSO to dissolve my compound? What is the maximum tolerable concentration?

  • A: Yes, DMSO is the most common solvent. However, high concentrations can inhibit kinase activity. Most assays can tolerate a final DMSO concentration of 1-2%, but it is crucial to keep the final concentration consistent across all wells, including controls.[1]

References
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • Gui, W., & Li, L. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • Auld, D. S., & Inglese, J. (2016, July 1). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Pask, M., et al. (2021, June 28). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]

  • Grundschober, C., et al. (2020, June 17). Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis. [Link]

  • Thorne, N., et al. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Pope, A. J., & Haupts, U. (2006, April 15). Overcoming the hurdle of fluorescent compounds in kinase screening: a case study. Journal of Biomolecular Screening. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • PamGene International B.V. Serine Threonine Kinase Assay on PamStation®12 User Manual. [Link]

  • J&K Scientific. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. [Link]

Sources

Troubleshooting

optimizing concentration of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine for cell viability

Welcome to the Technical Support Center for in vitro assay optimization. This guide is engineered for researchers and drug development professionals working with 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine —a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro assay optimization. This guide is engineered for researchers and drug development professionals working with 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine —a highly versatile building block and pharmacophore frequently utilized in the design of targeted kinase inhibitors (e.g., ABL1, ATM, and Syk)[1][2][3].

Because the pyrimidine-2-amine core acts as a competitive inhibitor at the ATP-binding pocket of various kinases[1], optimizing its concentration in cell viability assays requires strict control over solvent toxicity, compound solubility, and metabolic readout timing. This guide provides a self-validating framework for executing and troubleshooting these assays.

Mechanistic Rationale & Workflow

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine, we recommend an ATP-quantitation assay (such as CellTiter-Glo). Unlike tetrazolium-based assays (MTT/MTS) which rely on variable mitochondrial reductase activity, ATP quantitation provides a direct, homogeneous measurement of metabolically active cells[4].

Pathway Cmpd 5-(Aminomethyl)-N,N- dimethylpyrimidin-2-amine Kinase Target Kinase (e.g., ABL1 / ATM) Cmpd->Kinase Competitive Inhibition Downstream Downstream Effectors (Proliferation Pathways) Kinase->Downstream Blocks Apoptosis Metabolic Arrest & Apoptosis Downstream->Apoptosis Induces ATP Decreased ATP (Measured via Luminescence) Apoptosis->ATP Results in

Mechanistic pathway of pyrimidine-2-amine derivatives reducing ATP-dependent cell viability.

Standard Operating Procedure (SOP): Concentration Optimization

This protocol is designed to eliminate edge effects, solvent artifacts, and pipetting variances.

Step 1: Compound Preparation & Serial Dilution

  • Dissolve 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock. Causality: Anhydrous DMSO prevents the hydrolysis of the aminomethyl group.

  • Prepare a 10-point, 3-fold serial dilution of the compound in an intermediate plate using 100% DMSO.

  • Perform a secondary 1:200 dilution of these stocks into complete culture media. This ensures the final DMSO concentration applied to the cells remains strictly at 0.5% (v/v) across all test wells.

Step 2: Cell Seeding & Treatment

  • Seed target cells (e.g., K562 or HCT116) at 2,000–5,000 cells/well in 90 µL of media within a 96-well opaque white microplate. Leave the perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and entry into the logarithmic growth phase.

  • Add 10 µL of the media-diluted compound (from Step 1.3) to the 90 µL of cultured cells.

  • Incubate for 48 to 72 hours.

Step 3: ATP-Dependent Luminescence Detection

  • Remove the plate from the incubator and equilibrate to room temperature (22–25°C) for exactly 30 minutes. Causality: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, skewing the luminescent readout[5].

  • Add 100 µL of CellTiter-Glo reagent (1:1 ratio with culture volume) to each well. Cell washing or media removal is not required[4].

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Record luminescence using a microplate reader (integration time: 0.25–1.0 second/well).

Workflow Step1 1. Cell Seeding (2,000-5,000 cells/well) Step2 2. Compound Dilution (0.1 nM - 100 μM) Step1->Step2 Step3 3. Incubation (48-72 hours, 37°C) Step2->Step3 Step4 4. Reagent Addition (1:1 Volume Ratio) Step3->Step4 Step5 5. Luminescence Read (ATP Quantitation) Step4->Step5

Workflow for optimizing pyrimidine-2-amine concentration in high-throughput cell viability assays.

Quantitative Assay Parameters

Adhere to the following empirically validated parameters to ensure reproducibility and prevent assay interference.

ParameterRecommended ValueScientific Rationale
Stock Concentration 10 mM in 100% DMSOEnsures complete solubility of the pyrimidine-2-amine core without precipitation.
Final DMSO Limit ≤ 0.5% (v/v)DMSO >1.5% disrupts lipid bilayers and induces baseline cytotoxicity, confounding IC₅₀ data[6].
Seeding Density (96-well) 2,000 - 5,000 cells/wellEnsures cells remain in the logarithmic growth phase throughout a 72-hour assay[7].
Equilibration Time 30 minutes at RTNormalizes luciferase kinetics across the plate, preventing "edge-effect" artifacts[5].
Luminescence Half-Life > 5 hoursAllows for batch-mode processing of multiple plates without significant signal decay[4].

Troubleshooting & FAQs

Q: I am observing a sudden drop in cell viability in my vehicle control wells. What is causing this? A: This is almost always a result of DMSO toxicity. While DMSO is an excellent solvent, different cell lines have varying tolerances. For instance, while RAW 264.7 macrophages can tolerate up to 1.5% DMSO, concentrations at or above 2.0% cause significant viability drops[6]. Ensure your final DMSO concentration is strictly normalized across all wells and does not exceed 0.5%.

Q: The compound appears to precipitate when added to the cell culture media at 100 µM. How can I optimize the top concentration? A: 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine contains primary and tertiary amines that can be sensitive to the pH of the culture media. If precipitation occurs (visible as micro-crystals under a phase-contrast microscope), do not increase the DMSO concentration beyond 0.5%, as this will introduce solvent toxicity. Instead, lower your top concentration to 30 µM or 10 µM, and tighten your serial dilution factor (e.g., 2-fold instead of 3-fold) to capture the upper asymptote of the dose-response curve.

Q: My dose-response curve is biphasic (showing increased viability at very low concentrations before dropping). Is the assay flawed? A: Not necessarily. This phenomenon, known as hormesis, is occasionally observed with kinase inhibitors. At sub-therapeutic concentrations (e.g., <1 nM), partial inhibition of a target kinase can trigger compensatory survival pathways, temporarily increasing ATP production. Ensure your concentration range spans at least 4 to 5 logs (e.g., 0.1 nM to 10 µM) to accurately capture both the baseline and the true inhibitory slope.

Q: Why is the luminescent signal decaying rapidly before I can read the entire plate? A: The CellTiter-Glo assay generates a "glow-type" luminescent signal with a half-life of greater than five hours[4]. Rapid signal decay usually indicates the presence of exogenous ATPases in your culture media (often from un-heat-inactivated serum) or failure to equilibrate the plate to room temperature. Ensure the plate sits at 22–25°C for 30 minutes prior to reagent addition[5].

References

  • Bio-protocol. "4.3. CellTiter-Glo Viability Assay (CTG)". Bio-protocol. [Link]

  • MDPI. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation". MDPI. [Link]

  • RSC Publishing. "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase". RSC Advances. [Link]

  • ACS Publications. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity". Journal of Medicinal Chemistry. [Link]

  • Google Patents. "Aminopyrimidines as Syk inhibitors". US9290490B2.

Sources

Optimization

minimizing off-target effects of aminopyrimidine compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex pharmacodynamics of aminopyrimidine-based kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the complex pharmacodynamics of aminopyrimidine-based kinase inhibitors. While the aminopyrimidine scaffold is a cornerstone of modern targeted oncology, its inherent affinity for the highly conserved ATP-binding pocket often leads to promiscuous kinase binding.

Below, you will find a curated FAQ on structural optimization, a troubleshooting guide for biochemical profiling, and a self-validating cellular protocol to ensure your lead compounds are hitting the right targets in the right context.

Section 1: Structural Origins & Optimization (FAQ)

Q: Why do my aminopyrimidine-based kinase inhibitors frequently exhibit high off-target promiscuity? A: The root cause is structural mimicry. The 2-aminopyrimidine and 4-aminopyrimidine moieties are privileged scaffolds designed to mimic the adenine ring of endogenous ATP. They form critical, high-affinity hydrogen bonds with the backbone of the kinase hinge region (typically interacting with methionine or threonine residues)[1]. Because the architecture of the ATP-binding pocket is highly conserved across the ~518 human kinases, this hinge-binding motif is readily accommodated by unintended targets[2]. For example, the first-in-class inhibitor imatinib was designed for BCR-ABL, but its aminopyrimidine core also potently engages and inhibits off-targets like DDR1, PDGFR, and c-Kit[1].

Q: How can I structurally optimize my lead compound to minimize these liabilities? A: To design out off-target liability, you must exploit the non-conserved regions of the kinase pocket rather than relying solely on the hinge interaction.

  • Target the Inactive Conformation: Type II inhibitors (which bind the DFG-out inactive conformation) generally show higher selectivity than Type I (ATP-competitive) inhibitors because the inactive conformation is significantly less conserved across the kinome.

  • Modify the Solvent-Exposed Region: Mixing and matching side chains at the 5-position of the pyrimidine core—which sits near the gatekeeper residue—can introduce steric clashes with off-target kinases while maintaining affinity for your primary target[2].

  • Macrocyclization: Constraining the molecule into a macrocycle reduces entropic penalties and locks the inhibitor into a specific conformation that only fits the precise geometric nuances of your target kinase's pocket.

Section 2: Detecting & Quantifying Promiscuity (Troubleshooting Guide)

Issue: Your compound shows sub-nanomolar potency in initial enzymatic assays, but you are observing unexpected phenotypic toxicity in your cell models. Causality: Standard enzymatic assays are often run at the Km​ of ATP and do not accurately reflect the competitive cellular environment. Furthermore, phenotypic toxicity is a downstream consequence of off-target branching in kinase signaling networks. You must quantify biochemical promiscuity globally before advancing to complex cell models.

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor Aminopyrimidine Inhibitor Target Target Kinase (e.g., BCR-ABL) Inhibitor->Target Intended Binding OffTarget Off-Target Kinase (e.g., DDR1 / SRC) Inhibitor->OffTarget Conserved Hinge Binding Downstream1 Therapeutic Efficacy Target->Downstream1 Downstream2 Unintended Toxicity OffTarget->Downstream2

Branching of on-target therapeutic efficacy versus off-target toxicity in kinase signaling.

Solution: Perform broad-spectrum KINOMEscan profiling. This is an active-site-dependent competition binding assay that screens your compound against a panel of >400 wild-type and mutant human kinases. Data Interpretation: Evaluate the Selectivity Score ( S10​ ), which represents the fraction of the kinome that binds your compound with a Percent of Control (PoC) < 10% at a specific screening concentration (typically 1 μ M)[2]. A lower S10​ score indicates higher selectivity.

Table 1: Representative KINOMEscan Selectivity Data Summary

CompoundPrimary Target IC50​ (nM)Selectivity Score S10​ (1 μ M)Major Off-Targets (PoC < 10%)
Imatinib (Reference) BCR-ABL250.080DDR1, PDGFR, c-Kit
Early Lead (Analog A) TBK1120.154AURKB, MARK1-4, JAK2
Optimized Lead TBK150.005None

(Note: The optimized lead demonstrates that modifying the 5-position of the pyrimidine core successfully abolishes binding to the MARK family and AURKB, reducing the S10​ score to 0.005).

Section 3: Validating Cellular Target Engagement (Experimental Protocol)

Issue: You have a selective compound based on KINOMEscan, but you need to prove it physically engages the target in vivo without being outcompeted by millimolar intracellular ATP (1-10 mM) or sequestered by lipid membranes. Solution: The Cellular Thermal Shift Assay (CETSA). Causality: CETSA relies on the fundamental thermodynamic principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding and subsequent aggregation. By applying a thermal gradient to intact cells, you can quantify the shift in the melting temperature ( ΔTagg​ ) caused by your aminopyrimidine inhibitor[3]. This provides a self-validating system: if the target protein shifts its melting curve in a dose-dependent manner only in the presence of the drug, you have definitive proof of target engagement in the native cellular context[3].

Mitigation_Workflow A 1. Structural Design (Aminopyrimidine Core) B 2. KINOMEscan Profiling (Biochemical Selectivity) A->B Selectivity Screening C 3. CETSA (Cellular Target Engagement) B->C Hit Confirmation D 4. MS-Proteomics (Global Off-Target ID) C->D Unbiased Profiling

Workflow for mitigating and validating off-target effects of aminopyrimidines.

Step-by-Step CETSA Methodology

Phase 1: Cell Treatment & Incubation

  • Seed your target cell line (e.g., K562 for BCR-ABL) in a 6-well plate and culture until 70-80% confluent.

  • Treat cells with your optimized aminopyrimidine inhibitor at 5x to 10x the cellular IC50​ concentration. Include a vehicle control (0.1% DMSO) and a known reference inhibitor as a positive control.

  • Incubate for 1-2 hours at 37°C to allow for membrane permeation and equilibrium binding.

Phase 2: Thermal Gradient Application 4. Harvest the cells, wash twice with PBS, and resuspend in PBS supplemented with protease inhibitors. 5. Aliquot the cell suspension equally into 8-12 PCR tubes (e.g., 50 μ L per tube). 6. Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C, in 2-3°C increments) using a thermal cycler for exactly 3 minutes. 7. Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen to halt denaturation.

Phase 3: Lysis & Soluble Fraction Isolation 8. Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to a 25°C water bath). 9. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality note: Denatured/aggregated proteins will pellet, while stabilized, ligand-bound proteins remain in the soluble supernatant. 10. Carefully transfer the soluble supernatant to fresh tubes.

Phase 4: Detection & Self-Validation 11. Resolve the soluble fractions via SDS-PAGE and perform Western blotting against your target kinase. 12. Data Analysis: Plot the band intensities against temperature to generate a melting curve. Calculate the Tagg​ (temperature where 50% of the protein is aggregated). A positive ΔTagg​ (>2°C shift compared to vehicle) validates on-target engagement. To rule out off-target toxicity, probe the same lysates for suspected off-target kinases (e.g., DDR1); a lack of thermal shift for these proteins confirms cellular selectivity.

References

  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Platelets (Taylor & Francis) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

Welcome to the Application Support Center for Kinase Inhibitor Development. The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine chemotype is a highly privileged scaffold in targeted oncology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Kinase Inhibitor Development. The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine chemotype is a highly privileged scaffold in targeted oncology. Mechanistically, the pyrimidin-2-amine moiety serves as a potent hydrogen-bond donor/acceptor pair anchoring to the kinase hinge region, while the para-aminomethylphenyl group extends outward into the solvent-exposed channel or interacts with the DFG motif[1].

Despite its high biochemical potency, this specific structural combination frequently suffers from poor oral bioavailability ( F<10% ). This is typically driven by membrane impermeability, rapid first-pass metabolism, and efflux pump liabilities. This guide provides actionable, causality-driven troubleshooting for these specific ADME bottlenecks.

Troubleshooting Guides & FAQs

Q1: My derivative shows excellent biochemical IC50, but Caco-2 apparent permeability ( Papp​ ) is < 1×10−6 cm/s. Why is it not crossing the membrane? Analysis & Causality: The primary amine of the aminomethyl group is highly basic, with a pKa of approximately 9.5. According to the Henderson-Hasselbalch equation, at the intestinal pH of 6.8–7.4, over 99% of the molecules are protonated (cationic). This high charge density prevents passive transcellular diffusion across the lipophilic phospholipid bilayer of the enterocytes. Solutions:

  • pKa Tuning: Convert the primary amine to a sterically hindered secondary or tertiary amine (e.g., N-methylpiperazine or morpholine substitution). This can lower the pKa to ~7.5–8.0, significantly increasing the neutral, membrane-permeable fraction at physiological pH.

  • Fluorination: Introduce a fluorine atom on the phenyl ring ortho to the aminomethyl group. The electron-withdrawing inductive effect lowers the amine's basicity.

  • Prodrug Strategy: Temporarily mask the amine as an amide or carbamate prodrug, which neutralizes the charge for absorption and is cleaved by systemic esterases post-absorption.

Q2: The compound crosses the gut wall but has an extremely short in vivo half-life ( t1/2​<15 min) and high intrinsic clearance ( CLint​ ). What is the degradation pathway? Analysis & Causality: The benzylic carbon of the aminomethyl group is highly susceptible to oxidative deamination by Cytochrome P450s (e.g., CYP3A4) and Monoamine Oxidases (MAOs)[2]. The enzymes abstract a hydrogen from the activated benzylic position, forming an imine intermediate that spontaneously hydrolyzes into an inactive aldehyde, and subsequently, a carboxylic acid. Solutions:

  • Alpha-Substitution: Introduce a methyl group at the benzylic position (forming a chiral −CH(CH3​)NH2​ group). This steric bulk physically blocks the CYP450 heme-oxo intermediate from accessing the abstractable hydrogen.

  • Bioisosteric Replacement: Replace the aminomethyl group with a metabolically stable bioisostere, such as an aminopyridine or a rigidified azetidine ring.

Q3: My Caco-2 assay shows a basolateral-to-apical (B-A) vs. apical-to-basolateral (A-B) efflux ratio > 3.0. How do I bypass P-glycoprotein (P-gp) efflux? Analysis & Causality: The combination of a basic nitrogen (aminomethyl) and planar aromatic rings (pyrimidine and phenyl) forms a classic pharmacophore recognized by P-gp and BCRP efflux transporters[3]. These transporters actively pump the drug back into the intestinal lumen, severely limiting net absorption. Solutions:

  • Reduce Hydrogen Bond Donors (HBD): Methylate the pyrimidin-2-amine nitrogen or the aminomethyl nitrogen to reduce the total HBD count, which directly decreases P-gp affinity.

  • Nanoparticle Formulation: Encapsulate the API in Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). Lipid excipients like Tween 80 or PEGylated lipids can transiently inhibit P-gp ATPase activity and promote lymphatic absorption, bypassing the liver and efflux pumps[4].

Visualizing the Bottlenecks

Bioavailability_Troubleshooting Start In Vivo Oral Bioavailability (F) < 10% Perm Caco-2 Permeability Assay Start->Perm Metab Liver Microsome Stability Start->Metab LowPerm Low Papp & High Efflux (Absorption Issue) Perm->LowPerm Papp < 1e-6 cm/s HighClear High Intrinsic Clearance (Metabolism Issue) Metab->HighClear T1/2 < 15 min Sol1 Strategy: Prodrugs, pKa Tuning, Lipid Nanoparticles LowPerm->Sol1 Sol2 Strategy: Alpha-methylation, Fluorination HighClear->Sol2

Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

Metabolic_Pathway Amine Primary Amine (-CH2-NH2) Imine Imine Intermediate (-CH=NH) Amine->Imine CYP3A4 / MAO (Oxidation) Aldehyde Aldehyde (-CHO) Imine->Aldehyde Hydrolysis (Spontaneous) Acid Carboxylic Acid (-COOH) Aldehyde->Acid Aldehyde Dehydrogenase

Oxidative deamination pathway of the aminomethylphenyl moiety.

Quantitative Data Presentation

Table 1: Impact of Structural and Formulation Modifications on ADME Parameters

Derivative / StrategypKa (Amine)Caco-2 Papp​ ( 10−6 cm/s)Efflux RatioMicrosomal t1/2​ (min)Oral Bioavailability (F%)
Parent Compound (Unmodified)9.50.88.512< 5%
N-Methylpiperazine analog 8.14.54.22518%
Alpha-methylated analog 9.41.27.8> 12022%
Parent + SLN Formulation 9.5N/A (Endocytosis)< 2.01245%
Self-Validating Experimental Protocols
Protocol A: Caco-2 Permeability and Efflux Assay

Purpose: To quantify intestinal absorption and identify P-gp efflux liabilities. Self-Validation Mechanism: Incorporates Lucifer Yellow (LY) to ensure the cell monolayer is intact. If LY Papp​>0.5×10−6 cm/s, the tight junctions are compromised, and the well data must be discarded.

Step-by-Step:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Prepare internal controls: Propranolol (high permeability) and Atenolol (low permeability).

  • Dosing (A-B and B-A):

    • For Apical to Basolateral (A-B): Add 0.5 mL of test solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For Basolateral to Apical (B-A): Add 1.5 mL of test solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.

  • Integrity Check: Post-experiment, add 100 µM Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure basolateral fluorescence to confirm monolayer integrity.

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the permeation rate, C0​ is initial concentration, and A is the surface area. Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

Protocol B: Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) driven by CYP450-mediated oxidative deamination. Self-Validation Mechanism: Minus-NADPH control. If degradation occurs without NADPH, the instability is non-CYP mediated (e.g., chemical hydrolysis or esterase activity), and the assay must be flagged for alternative metabolic pathways.

Step-by-Step:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg protein/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound. Plot ln(% remaining) vs. time to calculate the elimination rate constant ( k ) and t1/2​ .

References
  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Discovery of Novel Small Molecule Orally Bioavailable C−X−C Chemokine Receptor 4 Antagonists That Are Potent Inhibitors of T-Tropic (X4) HIV-1 Replication Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Recent Progress of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers as Ocular Drug Delivery Platforms Source: MDPI URL:[Link]

  • Title: Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine Source: PMC URL:[Link]

Sources

Optimization

Visual Workflow: Mechanisms of Cytotoxicity &amp; Evasion Strategies

Welcome to the Technical Support & Application Center for Pyrimidine Compound Optimization. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with pyrimidine-induc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Application Center for Pyrimidine Compound Optimization. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with pyrimidine-induced cytotoxicity in primary cell models.

Pyrimidine analogs—ranging from small-molecule chemotherapeutics (e.g., 5-Fluorouracil, Cytarabine) to nucleoside bases used in mRNA therapies—are foundational to modern medicine[1]. However, primary cells (such as PBMCs, primary hepatocytes, and primary neurons) are acutely sensitive to these compounds. Toxicity typically arises from two distinct pathways: the activation of innate immune sensors by unmodified RNA/DNA bases, and off-target kinase phosphorylation leading to mitochondrial collapse.

Below, you will find our interactive troubleshooting guide, structural evasion strategies, and self-validating experimental protocols to optimize your pyrimidine workflows.

G cluster_0 Primary Cell Cytotoxicity Pathways cluster_1 Evasion & Survival Unmodified Unmodified Pyrimidines (e.g., Uridine, Cytarabine) TLR TLR7 / RIG-I Activation (Innate Immune Sensor) Unmodified->TLR RNA Recognition Kinase Off-Target Kinase Phosphorylation (e.g., Mitochondrial Toxicity) Unmodified->Kinase Erroneous Substrate Modified Modified Pyrimidines (e.g., Pseudouridine, 5'-norcarbocyclic) EvadeImmune Evade Immune Sensors (Reduced IFN-alpha) Modified->EvadeImmune N1-Methylation / Isomerization EvadeKinase Prevent Unwanted Phosphorylation Modified->EvadeKinase 5'-Hydroxyl Substitution Apoptosis Cell Death / Apoptosis (High Cytotoxicity) TLR->Apoptosis Kinase->Apoptosis Survival Primary Cell Survival (Low Cytotoxicity) EvadeImmune->Survival EvadeKinase->Survival

Caption: Mechanisms of pyrimidine-induced cytotoxicity in primary cells and structural evasion strategies.

Troubleshooting & FAQs: Resolving Specific Experimental Bottlenecks

Q1: My primary PBMC cultures are exhibiting massive cell death and high interferon-alpha (IFN-α) levels within 24 hours of transfecting pyrimidine-containing mRNA. How can I reduce this baseline toxicity? A1: Primary immune cells express high levels of pattern recognition receptors (PRRs) like TLR7, TLR8, and RIG-I. These receptors evolved to detect unmodified viral pyrimidines (specifically uridine and cytidine). When these sensors detect unmodified pyrimidines, they dimerize and trigger a massive Type I interferon response, leading to rapid apoptosis.

  • The Solution: Substitute standard uridine with 2[2]. This structural isomerization alters the hydrogen bonding profile of the RNA strand. Mechanistically, this prevents the PLD enzyme homodimerization required for TLR7 activation, effectively rendering the mRNA "invisible" to the innate immune system and drastically reducing cytotoxicity.

Q2: We are screening novel pyrimidine nucleoside analogs for antineoplastic activity, but they are causing severe mitochondrial toxicity in healthy primary fibroblasts. What structural modifications can mitigate this? A2: Unmodified nucleoside analogs (like standard carbocyclic analogs) are often erroneously recognized by host ATP-metabolizing enzymes and mitochondrial kinases. This leads to off-target phosphorylation and disruption of the intracellular dNTP pool, causing severe mitochondrial toxicity.

  • The Solution: Utilize3[3]. By replacing the primary 5'-hydroxyl group with a secondary one, you sterically hinder cellular kinases from recognizing and phosphorylating the compound. This prevents unwanted integration into healthy mitochondrial DNA, pushing the Cytotoxic Concentration (CC50) to safer thresholds (>100 µg/mL) while preserving the desired therapeutic mechanism.

Q3: Our pyrimidine-based small molecules require high doses to be effective, but these peak concentrations are lysing our primary cell monolayers. How can we improve the therapeutic window without altering the drug's core structure? A3: High peak-dose toxicity is a common issue caused by the rapid degradation and poor cellular uptake of free pyrimidine analogs, which forces researchers to use toxic initial concentrations.

  • The Solution: Encapsulate the active triphosphate form of the pyrimidine analog (e.g., AZTTP or araCTP) within 4 (such as Pluronic F127/PEI)[4]. Nanogels facilitate endosomal uptake and provide controlled intracellular release. This delivery method has been shown to increase the cytotoxic efficacy against target diseased cells by up to 200-fold, allowing you to drastically lower the administered dose and spare healthy primary cells from acute membrane toxicity.

Quantitative Data: Comparative Cytotoxicity of Pyrimidine Modifications

To assist in your experimental design, the following table summarizes the quantitative impact of various pyrimidine modifications on cytotoxicity metrics (IC50/CC50) across different primary and established cell lines.

Compound / FormulationModification StrategyTarget Cell TypeCytotoxicity Reduction (vs. Unmodified)Mechanism of Toxicity ReductionReference
Uridine vs. Pseudouridine (mRNA) N1-Methylation / IsomerizationPrimary PBMCs / Dendritic Cells>90% reduction in IFN-α releaseEvades TLR7/8 and RIG-I recognition[2]
Carbocyclic vs. 5'-norcarbocyclic Nucleosides Secondary hydroxyl replacementPrimary Macrophages / FibroblastsCC50 increased from <10 µM to >100 µMPrevents erroneous phosphorylation by host ATP-kinases[3]
AZT vs. AZTTP-Nanogel Pluronic/PEI Nanogel EncapsulationBreast Carcinoma / Primary EpithelialIC50 lowered by 130-200 fold (reduces required peak dose)Controlled intracellular release, avoiding acute membrane disruption[4]
5-Fluorouracil (5-FU) vs. Capecitabine Prodrug FormulationPrimary Hepatocytes / PBMCsSignificant reduction in systemic toxicityRequires enzymatic activation (thymidine phosphorylase) specifically in target cells[1]

Standard Operating Procedure (SOP): Evaluating Pyrimidine Cytotoxicity in Primary Cells

To ensure high scientific integrity, cytotoxicity must be evaluated using a self-validating system . Relying solely on metabolic assays (like MTT) can yield false positives if a pyrimidine analog artificially alters mitochondrial respiration without causing cell death. Therefore, this protocol utilizes an orthogonal approach: coupling an MTT assay (metabolism) with an LDH release assay (membrane integrity)[5].

Experimental Workflow

Workflow Isolation 1. Primary Cell Isolation (e.g., PBMCs via Ficoll) Seeding 2. Cell Seeding (60-80% Confluency) Isolation->Seeding Treatment 3. Compound/LNP Delivery (Modified vs Unmodified) Seeding->Treatment Incubation 4. Incubation (24-48h at 37°C) Treatment->Incubation Assay 5. Dual Cytotoxicity Assays (MTT + LDH Release) Incubation->Assay Analysis 6. Data Analysis (Orthogonal Validation) Assay->Analysis

Caption: Step-by-step workflow for evaluating pyrimidine analog cytotoxicity in primary cell cultures.

Step-by-Step Methodology

Phase 1: Cell Preparation & Dosing

  • Isolation: Isolate primary cells (e.g., PBMCs) using standard Ficoll-Paque density gradient centrifugation.

  • Seeding: Seed cells into a 96-well plate at a density of 1×105 cells/well in 100 µL of appropriate complete medium (e.g., RPMI-1640 with 10% FBS). Incubate at 37°C with 5% CO₂ for 24 hours to allow recovery. Ensure cells are at 60-80% confluency.

  • Treatment Preparation: Prepare serial dilutions of your modified and unmodified pyrimidine compounds. If using nanogels or LNPs, ensure the formulation is freshly extruded and sized (<150 nm).

  • Dosing: Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., empty nanogel or buffer) and a positive control for cell death (e.g., 1% Triton X-100). Incubate for 24 to 48 hours.

Phase 2: Orthogonal Cytotoxicity Assays (Self-Validating) 5. LDH Release Assay (Membrane Integrity):

  • After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of LDH reaction mixture to each well. Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution. Measure absorbance at 490 nm using a microplate reader. High LDH indicates membrane lysis.

  • MTT Assay (Mitochondrial Activity):

    • To the remaining cells and medium in the original plate, add 10 µL of MTT reagent (5 mg/mL) per well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals form.

    • Add 100 µL of solubilization buffer (e.g., DMSO) and incubate for 15 minutes on a shaker.

    • Measure absorbance at 570 nm. Low absorbance indicates reduced metabolic viability.

  • Data Synthesis: Calculate the IC50 and CC50. A true cytotoxic pyrimidine compound will show a correlated drop in MTT absorbance and a spike in LDH release. If MTT drops but LDH remains low, the compound is likely inducing a cytostatic (growth-arresting) effect rather than acute cytotoxicity.

References

Sources

Troubleshooting

Aminopyrimidine Synthesis: A Technical Support Center for Researchers

Welcome to the Technical Support Center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to streamline your experimental workflows.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of aminopyrimidines in a question-and-answer format, providing potential causes and actionable solutions.

Low Yield and Incomplete Reactions

Question 1: I am consistently obtaining low yields of my target aminopyrimidine, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common hurdle in aminopyrimidine synthesis and can stem from several factors, from the quality of your reagents to suboptimal reaction conditions.[1] Here’s a breakdown of potential causes and how to address them:

  • Reagent Purity and Stoichiometry:

    • Insight: Impurities, especially moisture, in your starting materials can significantly hinder the reaction.[1] For instance, in reactions involving guanidine salts, their hygroscopic nature can lead to hydrolysis, which inhibits the desired cyclization.[2]

    • Actionable Solution: Always use high-purity, dry reagents. It is good practice to dry solvents and reagents using standard laboratory procedures. For sensitive reactions, consider using freshly opened reagents or purifying them before use. Regarding stoichiometry, a slight excess of one reactant, such as the guanidine or amidine component (e.g., 1.2-1.5 equivalents), can often drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions:

    • Insight: Temperature and reaction time are critical parameters. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or the desired product.

    • Actionable Solution: Systematically optimize the reaction temperature. A good starting point is the temperature cited in a relevant literature procedure. If the reaction is slow, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS. For reactions that are sensitive to heat, extending the reaction time at a lower temperature may be beneficial.

  • Catalyst Inefficiency:

    • Insight: In catalyzed reactions, such as metal-catalyzed cross-couplings or acid-catalyzed condensations, the activity of the catalyst is paramount.[1] Reusable catalysts may lose activity over time and require regeneration.[2]

    • Actionable Solution: Ensure your catalyst is active. For solid-supported catalysts, follow the manufacturer's instructions for activation or regeneration. In the case of palladium-catalyzed reactions, ensure the catalyst is stored under an inert atmosphere to prevent oxidation. The choice of ligand in cross-coupling reactions is also crucial for catalyst stability and activity.[3]

  • Inefficient Heating Method:

    • Insight: Conventional oil bath heating can sometimes lead to localized overheating and uneven temperature distribution, which can promote side reactions or decomposition.

    • Actionable Solution: Consider using microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times and improve yields.[4][5]

Side Product Formation

Question 2: My reaction is producing a significant amount of a fluorescent byproduct, which is complicating purification. What is this byproduct and how can I minimize its formation?

Answer: The formation of a fluorescent byproduct is a well-documented issue, particularly in the Biginelli reaction for the synthesis of dihydropyrimidinones, which can be subsequently converted to aminopyrimidines. This byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP).[2]

  • Causality: The Hantzsch pathway competes with the desired Biginelli reaction. It involves the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[2]

  • Troubleshooting Strategies:

    • Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Running your reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[2]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may favor the desired reaction.[2]

    • Order of Addition: In some cases, adding the urea or guanidine component last to the reaction mixture can minimize its decomposition to ammonia, thereby disfavoring the Hantzsch pathway.[2]

Regioselectivity Issues

Question 3: I am attempting a reaction with an unsymmetrical precursor, and I am getting a mixture of regioisomers. How can I improve the regioselectivity of my aminopyrimidine synthesis?

Answer: Achieving high regioselectivity is a common challenge when using unsymmetrical starting materials. The formation of regioisomers arises from the possibility of the initial reaction occurring at different sites on the precursor.[6]

  • Mechanistic Insight: For example, in the reaction of 2-aminopyrimidine with an aldehyde and an isocyanide, initial imine formation can occur at either the exocyclic amino group or one of the ring nitrogen atoms, leading to a mixture of products.[6]

  • Strategies for Improving Regioselectivity:

    • Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity. For instance, in palladium-catalyzed amination of dichloropyrimidines, the ligand can influence which chlorine atom is substituted.[7] Lewis acids like scandium triflate and zirconium chloride have been used to improve regioselectivity in multicomponent reactions.[6]

    • Reaction Conditions: Continuous flow conditions have been shown to improve regioselectivity compared to batch reactions in some cases.[6] This is often attributed to better control over reaction temperature and mixing.

    • Protecting Groups: In cases where a starting material has multiple reactive sites, the use of protecting groups can be an effective strategy to direct the reaction to the desired position.

    • Choice of Synthetic Route: Some synthetic routes are inherently more regioselective than others. For example, a stepwise approach where reactive sites are differentiated sequentially may be preferable to a one-pot reaction that gives isomeric mixtures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopyrimidines?

There are several established methods for synthesizing the aminopyrimidine core, each with its own advantages and limitations. The choice of route often depends on the desired substitution pattern and the availability of starting materials.[8] Key strategies include:

  • Classical Condensation Reactions: These are among the oldest and most widely used methods. A prominent example is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine. The Biginelli reaction is a classic multicomponent reaction that falls into this category.[4][9]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is frequently used for the N-arylation of aminopyrimidines.[3][10] Copper-catalyzed reactions are also employed.[11]

  • [2+2+2] Cycloaddition Reactions: This approach allows for the construction of the pyrimidine ring from smaller unsaturated molecules. For example, iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides can produce bicyclic 2-aminopyrimidines.[12]

Q2: How can I purify my aminopyrimidine product effectively?

Purification can be challenging due to the basic nature of the amino group and potential solubility issues. Common purification techniques include:

  • Recrystallization: This is a good option for solid products. The choice of solvent is critical and may require some screening. Common solvents include ethanol, methanol, or mixtures with water.[4][13]

  • Column Chromatography: Silica gel chromatography is widely used. However, the basicity of aminopyrimidines can lead to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified aminopyrimidine, which is then extracted with an organic solvent.[13]

  • Cation-Exchange Chromatography: This technique is particularly useful for removing excess unreacted 2-aminopyridine or other basic starting materials from the reaction mixture.[14]

Q3: What are the advantages of using microwave-assisted synthesis for aminopyrimidines?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of aminopyrimidines.[4] The key advantages include:

  • Rapid Reaction Times: Reactions that can take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[4][5]

  • Higher Yields: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[4]

  • Greener Chemistry: MAOS can often be performed with less solvent or even under solvent-free conditions, contributing to more environmentally friendly processes.[4]

  • Facile Optimization: Modern microwave reactors allow for precise control over temperature and pressure, which facilitates rapid optimization of reaction conditions.[4]

Part 3: Experimental Protocols and Data

Protocol 1: Microwave-Assisted Biginelli-Type Synthesis of a 2-Aminopyrimidine

This protocol describes a general procedure for the synthesis of a 2-amino-4,6-diarylpyrimidine via a microwave-assisted Biginelli-type reaction.[9]

Materials:

  • Chalcone (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Sodium hydroxide (2 mmol)

  • Ethanol or DMF

Procedure:

  • In a microwave process vial, suspend the chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or DMF.

  • Add sodium hydroxide (2 mmol) to the suspension.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120°C for 5-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding cold water.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine.

Protocol 2: Palladium-Catalyzed N-Arylation of an Aminopyrimidine (Buchwald-Hartwig Amination)

This protocol provides a general guideline for the N-arylation of a chloro-substituted aminopyrimidine.[3]

Materials:

  • Chloro-substituted aminopyrimidine (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos) (0.02-0.10 equiv)

  • Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel, add the chloro-substituted aminopyrimidine, aryl halide, palladium catalyst, and phosphine ligand.

  • Add the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Synthetic Routes

The following table provides a comparative overview of different synthetic routes to aminopyrimidines, highlighting key parameters to aid in the selection of an appropriate method.

Synthetic RouteStarting MaterialsReagents/CatalystReaction ConditionsYield (%)Reaction TimeReference
Classical Condensation (Microwave-assisted) β-Ketoester, Guanidine hydrochlorideK₂CO₃Microwave, Solvent-freeHighShort[8]
Iron-Catalyzed [2+2+2] Cycloaddition Alkynenitrile, CyanamideFeI₂, ⁱPrPDAI, ZnNot specified27-82Not specified[8][12]
Copper-Catalyzed Three-Component Reaction O-Acyl ketoxime, Aldehyde, CyanamideCopper catalystNot specifiedHighNot specified[8]
Palladium-Catalyzed N-Arylation Chloro-aminopyrimidine, Aryl halidePd catalyst, Ligand, Base80-120 °CModerate to goodHours[3][10]

Part 4: Visualizations

Troubleshooting Workflow for Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in aminopyrimidine synthesis.

TroubleshootingWorkflow start Low Yield of Aminopyrimidine check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time) reagents_ok->optimize_conditions Yes purify_reagents Purify/Dry Reagents Adjust Stoichiometry reagents_ok->purify_reagents No conditions_ok Improved Yield? optimize_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity/Choice conditions_ok->check_catalyst No end_success Successful Synthesis conditions_ok->end_success Yes catalyst_ok Improved Yield? check_catalyst->catalyst_ok consider_mw Consider Microwave Synthesis catalyst_ok->consider_mw No catalyst_ok->end_success Yes end_reassess Re-evaluate Synthetic Route consider_mw->end_reassess purify_reagents->check_reagents BuchwaldHartwigCycle pd0 Pd(0)L_n pd_complex1 L_nPd(II)(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 L_nPd(II)(Ar)(NR'R'') pd_complex1->pd_complex2 HNR'R'', Base amine_coordination Amine Coordination & Deprotonation pd_complex2->pd0 product Ar-NR'R'' pd_complex2->product reductive_elimination Reductive Elimination reactants Ar-X + HNR'R''

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry (RSC Publishing).
  • Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.
  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides.
  • A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. Benchchem.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.
  • Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Google Patents.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Cu(II)-catalyzed synthesis of 2-aminopyrimidines 87. ResearchGate. Available at: [Link]

  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine. Benchchem.
  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-t[4][15][16]riazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Synthesis of 2-aminopyrimidine borate salts. [a] Reaction mixture was heated for 48 hours.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • Preparation method of 2-amino pyrimidine. Google Patents.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Purification Strategies for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this polar, multi-basic compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these strategies for your specific experimental context.

Compound Overview

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine possesses three basic nitrogen centers: a primary aliphatic amine, and two nitrogen atoms within the pyrimidine ring. This poly-basic nature is the most critical factor influencing its purification, as it governs solubility, reactivity, and interactions with chromatographic media. Understanding and leveraging these properties is key to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine sample?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates may be present if a reaction did not go to completion.

  • Reagents and Catalysts: Reagents used for amination, reduction, or coupling reactions (e.g., residual palladium catalysts, reducing agents).

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as over-alkylation or dimerization can occur.

Q2: Which primary purification techniques are most effective for this compound?

Given its chemical properties, three main strategies are recommended, often used in combination:

  • Acid-Base Extraction: This is a powerful and scalable first-pass purification technique that exploits the basicity of the amine groups to separate the target compound from neutral or acidic impurities.[1][2][3]

  • Column Chromatography: Essential for separating the target compound from structurally similar impurities. However, special considerations are necessary due to the basic nature of the amine.[4][5][6]

  • Recrystallization (as a salt): While the free base may be an oil or low-melting solid, converting it to a salt (e.g., dihydrochloride) often yields a stable, crystalline solid that is amenable to recrystallization.[7][8]

Troubleshooting Guide & Detailed Protocols

Issue 1: Low Purity After Initial Work-up - Leveraging Acid-Base Extraction

A common issue is the presence of significant non-basic impurities after the initial reaction work-up. Acid-base extraction is the most effective method to address this. The principle relies on converting the basic amine into a water-soluble salt by washing with an acidic aqueous solution.[2][9] This process transfers your desired compound to the aqueous layer, leaving neutral organic impurities behind.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Typically, this is done with two to three portions of the acidic solution to ensure complete extraction of the amine.[3] Your target compound is now protonated and resides in the aqueous layer as the hydrochloride salt.

  • Separation of Layers: Separate the aqueous layer containing the protonated amine salt. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 10M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the pH is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the neutral, organic-soluble free base.

  • Back-Extraction: Extract the aqueous solution with several portions of an organic solvent (e.g., DCM) to recover the purified free base.

  • Final Work-up: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Amine + Neutral Impurities) in Organic Solvent (e.g., DCM) B Extract with 1M HCl A->B D Neutral Impurities in Organic Solvent (Discard) F Purified Free Base in Organic Solvent I Dry & Concentrate F->I C Protonated Amine Salt in Aqueous Acid (1M HCl) G Basify with NaOH (pH > 12) C->G E Aqueous Layer after Basification H Back-extract with Organic Solvent (DCM) E->H B->D Impurities remain B->C Amine moves to Aqueous G->E H->F Amine moves back to Organic J Pure Product I->J G start Does the amine streak on a standard silica TLC plate? yes_node YES start->yes_node no_node NO start->no_node add_base Add 1% Triethylamine to the mobile phase. Does it resolve the streaking? yes_node->add_base use_silica Proceed with standard silica gel chromatography. no_node->use_silica yes_base YES add_base->yes_base no_base NO add_base->no_base use_silica_base Proceed with silica gel chromatography using the basic-modified eluent. yes_base->use_silica_base change_stationary_phase Change the stationary phase. no_base->change_stationary_phase alumina Use Basic Alumina change_stationary_phase->alumina kp_nh Use Amine-Functionalized Silica change_stationary_phase->kp_nh c18 Use Reversed-Phase (C18) Silica change_stationary_phase->c18

Sources

Troubleshooting

Technical Support Center: Optimizing 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine Treatment

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for in vitro experimentation. Our goal is to empower you with the scientific rationale behind protocol choices, enabling you to optimize your experiments for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound's properties, mechanism, and proper handling.

Q1: What is the likely mechanism of action for 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine?

A1: While direct studies on this specific molecule are limited, its core structure, N,N-dimethylpyrimidin-2-amine, is closely related to a class of compounds identified as potent and selective Janus kinase 2 (JAK2) inhibitors.[1][2] Specifically, derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been shown to inhibit JAK2 with high potency (IC50 of 5 nM) and selectivity over other JAK family members (JAK1, JAK3, TYK2).[1][2]

The mechanism involves the pyrimidin-2-amine scaffold forming crucial hydrogen bonds with amino acid residues (TYR931 and LEU932) in the hinge region of the JAK2 kinase domain.[1] Inhibition of JAK2, particularly the constitutively active JAK2V617F mutant found in many myeloproliferative neoplasms (MPNs), blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This disruption of the JAK/STAT signaling pathway can lead to the induction of apoptosis and cell cycle arrest in susceptible cancer cells.[1] Therefore, it is plausible that 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine functions as a JAK2 inhibitor, though this should be experimentally verified in your system.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_A JAK2 CytokineReceptor->JAK2_A 2. Receptor Dimerization & JAK2 Activation JAK2_B JAK2 JAK2_A->JAK2_B Trans-phosphorylation STAT_A STAT JAK2_B->STAT_A 3. STAT Phosphorylation STAT_B STAT STAT_dimer STAT Dimer STAT_A->STAT_dimer 4. Dimerization STAT_B->STAT_dimer STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc 5. Nuclear Translocation Compound 5-(Aminomethyl)-N,N- dimethylpyrimidin-2-amine Compound->JAK2_A INHIBITION Compound->JAK2_B DNA DNA STAT_dimer_nuc->DNA 6. Binds to Promoter GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 7. Initiates Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

Q2: How should I prepare and store stock solutions of this compound to ensure stability and activity?

A2: Proper handling of small molecule inhibitors is critical to prevent degradation and ensure experimental reproducibility.[3]

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[4][5] Ensure the compound is fully dissolved; gentle vortexing may be required.[3]

  • Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[3] The compound is sold as a solid and should be stored according to the manufacturer's recommendations, typically protected from light and moisture.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[3][4]

  • Final Concentration: When diluting the stock into your aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically ≤0.5%.[4]

Q3: What are the essential controls for an experiment using this compound?

A3: To ensure that the observed effects are due to the compound itself, every experiment must include two key controls.[6]

  • Untreated Control: A population of cells that receives no treatment. This group serves as the baseline for normal cell behavior and growth.

  • Vehicle Control: A population of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver the compound.[6] This is crucial because the solvent itself can have effects on cell health and function. The vehicle control allows you to confidently attribute any observed changes to the activity of the compound, not the solvent.[7]

Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with small molecule inhibitors.

Q1: I am not observing the expected inhibitory effect on my cells. What are some potential causes?

A1: A lack of an observable effect can stem from several factors related to the compound, the protocol, or the biological system.[4] A systematic approach is key to identifying the issue.

G cluster_checks Troubleshooting Steps Start No Observed Effect Check_Compound Step 1: Verify Compound Integrity - Fresh stock solution? - Proper storage? (-80°C) - No repeated freeze-thaw? Start->Check_Compound Check_Protocol Step 2: Review Protocol - Correct concentration used? - Incubation time sufficient? - Controls behaving as expected? Check_Compound->Check_Protocol Integrity OK Solution_Compound Action: Prepare fresh stock from solid. Review storage procedures. Check_Compound->Solution_Compound Degraded/ Improperly Prepared Check_Cells Step 3: Assess Biological System - Does cell line express the target (JAK2)? - Are cells healthy and in log growth phase? - Is the assay sensitive enough? Check_Protocol->Check_Cells Protocol OK Solution_Protocol Action: Perform dose-response and time-course experiments. Check_Protocol->Solution_Protocol Suboptimal Parameters Solution_Cells Action: Confirm target expression (e.g., Western Blot). Optimize cell seeding and assay. Check_Cells->Solution_Cells Target/Assay Issue End Problem Resolved Check_Cells->End System OK Solution_Compound->Check_Compound Re-evaluate Solution_Protocol->Check_Protocol Re-evaluate Solution_Cells->Check_Cells Re-evaluate

Caption: Logical flowchart for troubleshooting a lack of experimental effect.

Q2: My cells are showing high levels of toxicity, rounding up, and detaching. How can I address this?

A2: Excessive cell death can be due to cytotoxicity from the compound at the tested concentration, solvent toxicity, or a potent on-target effect.[8]

  • Perform a Dose-Response Experiment: The most critical step is to test a wide range of concentrations (e.g., from nanomolar to micromolar) to find the optimal therapeutic window where you observe the desired inhibitory effect without widespread, non-specific cell death.[8]

  • Check Solvent Concentration: Ensure the final DMSO concentration in your media is not exceeding a tolerable limit for your cell line (usually <0.5%, and ideally ≤0.1%).[4][8]

  • Reduce Incubation Time: The current incubation time may be too long. A time-course experiment can reveal if a shorter duration is sufficient to achieve the desired biological effect while minimizing toxicity.[8]

Q3: My results are inconsistent, with high variability between replicates. What could be the cause?

A3: High variability often points to technical inconsistencies in the experimental setup.[9]

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use consistent pipetting techniques to plate the same number of cells in each well.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your compound, leading to skewed results. To mitigate this, fill the outermost wells with sterile PBS or media and do not use them for experimental data points.[9]

  • Compound Precipitation: Poor aqueous solubility can cause the compound to precipitate out of the culture medium, leading to an inconsistent effective concentration.[4] Visually inspect the media for any signs of precipitation after dilution.

Q4: How do I determine the optimal incubation time for my specific cell line and assay?

A4: The optimal incubation time is a critical parameter that is highly dependent on your specific experimental context. There is no universal answer; it must be determined empirically.[10]

  • Mechanism of Action: Compounds that act on gene expression may require longer incubation times (e.g., 16-48 hours) to allow for the turnover of existing proteins and the observation of a downstream phenotype.[9][11]

  • Cell Doubling Time: The duration of treatment should be relevant to your cell line's proliferation rate. Ideally, the assay window should be long enough for cells in the control group to undergo at least one to two divisions.[12]

  • Assay Endpoint: The time needed to see a change in a proliferation marker (e.g., via a resazurin assay) may differ from the time needed to induce apoptosis (e.g., via a caspase assay).[13]

The most reliable method to determine the optimal incubation time is to perform a time-course experiment .[9][11] This involves treating your cells with a fixed, effective concentration of the compound and measuring the outcome at several different time points (e.g., 6, 12, 24, 48, 72 hours).[9] This will reveal the onset, peak, and duration of the compound's effect.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol is designed to identify the ideal treatment duration for observing a significant effect of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine on cell viability.

G Start Start Step1 1. Seed Cells in 96-well Plate (Optimal Density) Start->Step1 Step2 2. Incubate Overnight (Allow Adherence) Step1->Step2 Step3 3. Treat Cells - Vehicle Control (DMSO) - Fixed [Compound] Step2->Step3 Step4 4. Incubate for Variable Durations Step3->Step4 T1 T1 (e.g., 6h) Step4->T1 T2 T2 (e.g., 12h) T3 T3 (e.g., 24h) T4 T4 (e.g., 48h) T5 T5 (e.g., 72h) Step5 5. Add Viability Reagent at Each Time Point (e.g., Resazurin, CellTiter-Glo) T5->Step5 Step6 6. Read Plate (Fluorescence/Luminescence) Step5->Step6 End 7. Analyze Data & Identify Optimal Time Step6->End

Caption: Experimental workflow for a time-course viability assay.

Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well clear-bottom plate at a pre-determined optimal density that ensures cells remain in the logarithmic growth phase for the duration of the experiment.[9][12]

  • Adherence: Incubate the plate overnight (approx. 16-24 hours) at 37°C and 5% CO₂ to allow cells to adhere.

  • Treatment: Prepare dilutions of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine in complete culture medium. A single, effective concentration (e.g., a concentration previously shown to have an effect, or a standard like 10 µM) should be used.[9] Also prepare a vehicle control medium with the same final DMSO concentration.

  • Incubation: Aspirate the old medium from the cells and add the compound-containing or vehicle control medium. Return the plates to the incubator.

  • Assay Measurement: At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), remove a plate from the incubator and perform a cell viability assay according to the manufacturer's protocol (e.g., Resazurin or CellTiter-Glo®).[13][14][15]

  • Data Analysis: For each time point, normalize the signal from the treated wells to the vehicle control wells. Plot the normalized viability against time to identify the incubation period that provides a robust and significant response.

Protocol 2: Dose-Response Experiment to Determine IC50

This protocol uses the optimal incubation time from Protocol 1 to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[16]

Methodology:

  • Cell Seeding & Adherence: Follow steps 1 and 2 from Protocol 1.

  • Treatment: Prepare a serial dilution of the compound in complete culture medium to cover a broad concentration range (e.g., 8-10 points, from 1 nM to 100 µM). Include vehicle-only and untreated controls.

  • Incubation: Aspirate the old medium and add the various concentrations of the compound or control media to the appropriate wells. Incubate for the optimal duration determined in the time-course experiment.

  • Assay & Data Analysis: Perform a cell viability assay as before. Plot the normalized cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[16]

Table 1: Summary of Key Experimental Parameters

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOEnsures solubility and stability of many small molecules.[4]
Stock Concentration 10-50 mMHigh enough to prevent excessive solvent in final dilution.
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation.[3]
Final DMSO Concentration ≤0.5% (ideally ≤0.1%)Avoids solvent-induced cytotoxicity.[4][8]
Essential Controls Untreated and Vehicle (e.g., DMSO)Differentiates compound effects from baseline and solvent effects.[6]
Incubation Time Empirically determined via time-courseVaries by cell line, compound MoA, and assay endpoint.[9][11]
Concentration Range Empirically determined via dose-responseIdentifies the therapeutic window and IC50.[8][16]
References
  • Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). Benchchem.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Benchchem.
  • Lighting the path to smarter cell viability assays. Drug Discovery News.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Cell Health Screening Assays for Drug Discovery.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • 6 Steps for Successful in vitro Drug Tre
  • Optimizing incubation time for SBI-477 tre
  • Optimizing Incubation Time for ML264 in Cell-Based Assays: A Technical Support Guide. Benchchem.
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  • The Rise of In Vitro Testing in Drug Development.
  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC.
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC.
  • Drug response experiments in vitro. (Left) Measurement of in vitro cell... | Download Scientific Diagram.
  • 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine | 910380-79-9 - J&K - J&K Scientific. J&K Scientific.
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  • Affinity Chromatography Troubleshooting. MilliporeSigma.
  • The importance of control groups in clinical trials. Novotech CRO.
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  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
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  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acyl
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cross-Validating the Activity of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine Across Diverse Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cellular activity of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cellular activity of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine. We will delve into the scientific rationale behind cross-validation, present detailed experimental protocols, and offer insights into data interpretation. Our focus is to equip you with a robust methodology to assess the compound's potency and selectivity, particularly in the context of its potential as a modulator of the Janus kinase (JAK) signaling pathway.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Notably, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have emerged as potent and selective inhibitors of JAK2, a key protein in the signaling cascade that regulates cell growth and differentiation.[1] The JAK2V617F mutation is a driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a promising therapeutic strategy.[1] This guide will use the lens of potential JAK2 inhibition to structure the cross-validation of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine.

The Imperative of Cross-Validation in Preclinical Assessment

A single data point in a single cell line is merely an observation. To build a compelling case for a compound's therapeutic potential, its activity must be rigorously interrogated across a panel of well-characterized and diverse cell lines. This cross-validation approach is critical for:

  • Determining Potency and Efficacy: Establishing the concentration range at which the compound elicits a biological response in different cellular contexts.

  • Assessing Selectivity: Differentiating between on-target effects and off-target cytotoxicity by comparing activity in cell lines with and without the molecular target of interest.

  • Understanding the Mechanism of Action: Correlating cellular effects with the modulation of specific signaling pathways.

  • Identifying Potential Indications: Uncovering which cancer types or diseases might be most responsive to the compound.

This guide will focus on a panel of cell lines to differentiate the activity of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine based on their JAK2 mutational status.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the comprehensive evaluation of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cellular Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection (JAK2-mutant vs. JAK2-wildtype) Compound_Prep Compound Preparation (Stock Solution & Dilutions) Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Compound_Prep->Viability_Assay Treat Cells Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Viability_Assay->Apoptosis_Assay Dose-Response Target_Engagement Target Engagement Assay (Western Blot for p-STAT3/5) Apoptosis_Assay->Target_Engagement Confirm Apoptotic Induction IC50_Determination IC50 Determination Target_Engagement->IC50_Determination Quantify Protein Levels Selectivity_Index Selectivity Index Calculation IC50_Determination->Selectivity_Index Compare Potency Mechanism_Confirmation Mechanism of Action Confirmation Selectivity_Index->Mechanism_Confirmation Evaluate Selectivity jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Data Interpretation and Comparison

Quantitative Data Summary
Cell LineJAK2 StatusIC50 (µM) from MTS Assay% Inhibition of p-STAT3 at 1 µM% Inhibition of p-STAT5 at 1 µM
HEL V617F HomozygousExperimental ValueExperimental ValueExperimental Value
SET-2 V617F HeterozygousExperimental ValueExperimental ValueExperimental Value
K562 WildtypeExperimental ValueExperimental ValueExperimental Value
A549 WildtypeExperimental ValueExperimental ValueExperimental Value
Interpreting the Results
  • Potency: A low IC50 value in the JAK2-mutant cell lines (HEL and SET-2) would suggest high potency.

  • Selectivity: A significantly higher IC50 value in the JAK2-wildtype cell lines (K562 and A549) compared to the JAK2-mutant lines would indicate selectivity for the JAK2 pathway. The selectivity index can be calculated by dividing the IC50 in the wildtype cell line by the IC50 in the mutant cell line.

  • Mechanism of Action: A dose-dependent decrease in the phosphorylation of STAT3 and STAT5 in the JAK2-mutant cell lines following treatment with 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine would provide strong evidence that the compound is acting as a JAK2 inhibitor.

Conclusion

This guide provides a robust framework for the cross-validation of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine activity. By employing a panel of carefully selected cell lines and a combination of cellular and molecular assays, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. This systematic approach is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

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Comparative

A Senior Application Scientist's Guide to Kinase Inhibition: A Comparative Study of Aminopyrimidine vs. Other Heterocyclic Inhibitors

Introduction: In the landscape of modern therapeutics, particularly in oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. The dysregulation of kinase activity is a hallmark of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern therapeutics, particularly in oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. The dysregulation of kinase activity is a hallmark of numerous diseases, making these enzymes highly attractive drug targets. The challenge, however, lies in achieving both potency and selectivity. The vast majority of kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket. This structural conservation across the kinome makes designing selective inhibitors a formidable task. Heterocyclic scaffolds have emerged as privileged structures, providing the necessary framework for developing potent and selective kinase inhibitors.

This guide provides an in-depth comparative analysis of aminopyrimidine-based inhibitors against other prominent heterocyclic classes, such as quinazolines and multi-targeted agents. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the critical experimental workflows required to validate and compare their performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selecting and characterizing these important therapeutic agents.

Part 1: The Aminopyrimidine Scaffold: A Versatile Hinge-Binder

The 2-aminopyrimidine core is a highly effective scaffold in kinase inhibitor design. Its primary role is to act as a "hinge-binder." The pyridine and amino groups form critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the catalytic domain. This interaction effectively anchors the inhibitor in the ATP-binding site. The real versatility and selectivity of aminopyrimidine inhibitors come from the substitutions made at other positions of the pyrimidine ring.

Mechanism of Action: Aminopyrimidine inhibitors are typically ATP-competitive, directly competing with endogenous ATP for binding to the kinase active site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.[1][2]

Structure-Activity Relationship (SAR) Insights: Structure-guided design has been instrumental in optimizing aminopyrimidine inhibitors. For instance, in the development of inhibitors for Lymphocyte-specific kinase (Lck), a key player in T-cell activation, an aminoquinazoline scaffold was evolved into a more selective aminopyrimidine amide.[1][3] This modification, guided by X-ray crystallography, aimed to introduce new hydrogen bond donors that could confer enhanced selectivity over other kinases.[1] Similarly, novel aminopyrimidine series have been developed as potent inhibitors of I-kappa B Kinase (IKK2), a critical mediator in the NF-κB signaling pathway involved in inflammation.[4][5]

Part 2: Comparative Heterocyclic Inhibitors

To understand the performance of aminopyrimidines, we must compare them to other well-established heterocyclic inhibitors.

A. The Quinazoline Scaffold: EGFR Inhibition Exemplified by Gefitinib

Gefitinib (Iressa®) is a classic example of a quinazoline-based kinase inhibitor.[6] It was one of the first targeted therapies developed for non-small cell lung cancer (NSCLC).[7]

  • Target and Mechanism: Gefitinib selectively inhibits the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[8][9] It binds reversibly to the ATP-binding site, preventing receptor autophosphorylation and blocking downstream pro-survival pathways like RAS-RAF-MAPK and PI3K-AKT-mTOR.[7][10] Its efficacy is particularly pronounced in patients with activating mutations in the EGFR gene.[10]

  • Structural Interaction: The quinazoline core mimics the adenine ring of ATP, forming a key hydrogen bond with the hinge residue Met793 in EGFR.[2]

B. Phenylaminopyrimidines: Conformation-Selective Inhibition by Imatinib

Imatinib (Gleevec®) revolutionized the treatment of chronic myeloid leukemia (CML).[11] While it contains a pyrimidine ring, its phenylamino linkage and overall structure confer a distinct mechanism.

  • Target and Mechanism: Imatinib targets the Bcr-Abl fusion protein in CML, as well as c-Kit and PDGF-R.[12] Crucially, Imatinib is a Type II inhibitor, meaning it selectively binds to and stabilizes the inactive (DFG-out) conformation of the kinase.[1][13] This provides an additional layer of selectivity compared to inhibitors that bind the active conformation.

  • Resistance: Resistance to Imatinib can arise from point mutations in the Abl kinase domain that prevent it from adopting the inactive conformation necessary for drug binding.[1][14][15]

C. Multi-Targeted Inhibitors: The Broad-Spectrum Activity of Dasatinib

Dasatinib (Sprycel®) is a second-generation inhibitor developed to overcome Imatinib resistance in CML.[15][16] It is structurally distinct and exhibits a much broader kinase inhibition profile.

  • Target and Mechanism: Dasatinib is a potent, multi-targeted inhibitor of Bcr-Abl, Src family kinases (SFK), c-Kit, and PDGFR, among others.[17][18][19] Unlike Imatinib, it is a Type I inhibitor, binding to the active conformation of the kinase. This allows it to inhibit many Imatinib-resistant Bcr-Abl mutants.[15]

  • Selectivity Profile: Chemical proteomics and kinase profiling studies have shown that Dasatinib is significantly more promiscuous than Imatinib, binding to a large number of tyrosine and serine/threonine kinases.[18][20] This broad activity can lead to different efficacy and side-effect profiles.

Part 3: Quantitative Performance Comparison

The decision to advance a particular inhibitor scaffold depends on rigorous quantitative assessment of its potency, selectivity, and cellular effect.

Table 1: Comparative Potency of Selected Heterocyclic Inhibitors

Inhibitor Scaffold Class Primary Target(s) Type Representative IC50 (Biochemical)
Gefitinib Quinazoline EGFR I ~20-80 nM[6]
Imatinib Phenylaminopyrimidine Bcr-Abl, c-Kit, PDGFR II ~250-600 nM[18]
Dasatinib Aminopyrimidine/Thiazole Bcr-Abl, SFKs, c-Kit I <1 nM (Bcr-Abl, Src)[17][19]

| Aminopyrimidine (Lck) | Aminopyrimidine | Lck | I | ~1-10 nM[1] |

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and should be used for relative comparison.

Table 2: Comparative Selectivity Profiles

Inhibitor Selectivity Profile Key Off-Targets Rationale for Selectivity
Gefitinib Highly Selective Other ErbB family members at higher concentrations Exploits specific features of the EGFR ATP-binding pocket.
Imatinib Selective ABL2, DDR1, NQO2[11][18] Binds to the specific inactive "DFG-out" conformation, which not all kinases can adopt.[13]
Dasatinib Multi-targeted/Promiscuous >30 Tyr and Ser/Thr kinases[18] Binds to the more conserved active conformation of the kinase domain.

| Aminopyrimidine (Lck) | Designed for Selectivity | Other Src family kinases | Structure-guided design introduces moieties to interact with non-conserved residues like the gatekeeper.[1] |

Part 4: Experimental Design for Inhibitor Comparison

Objectively comparing these inhibitors requires a validated, multi-step experimental workflow. The process typically moves from a simple, high-throughput biochemical assay to more complex and physiologically relevant cell-based assays.[21][22]

Workflow for Comparative Inhibitor Profiling

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50 Determine Potency (IC50) biochem_assay->ic50 Measure enzyme inhibition selectivity Kinase Panel Screening (Selectivity Profile) ic50->selectivity Test against >100 kinases target_engagement Cellular Target Engagement (e.g., Western Blot for p-Target) selectivity->target_engagement Validate in cellular context cell_viability Cell Viability Assay (e.g., MTT, CCK-8) target_engagement->cell_viability Confirm on-target effect correlates with phenotype caption Fig 1. Workflow for kinase inhibitor characterization.

Caption: Fig 1. Workflow for kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Potency (IC50) Assay

Rationale: This initial screen determines the direct inhibitory effect of a compound on the purified target kinase.[23] The ADP-Glo™ assay is a robust, luminescence-based method that measures ADP production, a direct product of kinase activity.[24] It is critical to perform this assay at an ATP concentration close to the Michaelis constant (Km) for each kinase, as this allows for a more accurate comparison of inhibitor intrinsic affinities.[25]

Methodology (ADP-Glo™ Assay Format):

  • Reagent Preparation: Prepare kinase buffer, purified recombinant kinase, substrate (e.g., a generic peptide), and ATP solution. Serially dilute the test inhibitors (e.g., 10-point, 3-fold dilutions) in DMSO, then further dilute in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution or DMSO vehicle control.

  • Add 2.5 µL of a 2X enzyme/substrate mix.

  • To initiate the reaction, add 5 µL of a 2X ATP solution (final concentration at Km). Incubate at room temperature for 1-2 hours.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[24]

Protocol 2: Cellular Target Inhibition (Western Blot for Phosphorylation)

Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor permeability or high intracellular ATP concentrations.[21] This assay confirms that the inhibitor can enter the cell and engage its target, as measured by a decrease in the phosphorylation of a known downstream substrate.[26] When detecting phosphoproteins, it is crucial to use phosphatase inhibitors to preserve the phosphorylation state during sample preparation and to block the membrane with a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains the phosphoprotein casein which can cause high background.[27][28][29]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A431 for EGFR inhibitors) in a 6-well plate and grow to 70-80% confluency. Starve cells overnight if necessary, then stimulate with the appropriate ligand (e.g., EGF) in the presence of various concentrations of the inhibitor for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with 100 µL of RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[28]

  • Protein Quantification: Scrape and collect the lysate. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.[29]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[29]

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and apply an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., total EGFR) or a housekeeping protein (e.g., GAPDH) to confirm equal loading.

Protocol 3: Cell Viability Assay

Rationale: This assay measures the functional consequence of target inhibition, typically a reduction in cell proliferation or induction of apoptosis. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of viable cells, which serves as a proxy for cell number.[30]

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[30]

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[31]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 5: Visualizing the Mechanism of Action

Understanding how these inhibitors function at a systems level is critical. The following diagram illustrates the EGFR signaling pathway and the point of intervention for a quinazoline inhibitor like Gefitinib.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Blocks ATP Site caption Fig 2. EGFR signaling pathway inhibited by Gefitinib.

Caption: Fig 2. EGFR signaling pathway inhibited by Gefitinib.

Conclusion

The choice of a heterocyclic scaffold is a critical decision in kinase inhibitor design. Aminopyrimidines offer a highly versatile and effective framework for achieving potent and selective hinge-binding interactions. However, a comprehensive understanding of their performance can only be achieved through direct comparison with other established classes like quinazolines and multi-targeted agents. As demonstrated, inhibitors like Gefitinib, Imatinib, and Dasatinib each possess unique profiles in terms of potency, selectivity, and mechanism of action, driven by their distinct heterocyclic cores and substitutions.

The successful development of the next generation of kinase inhibitors will rely on the principles of structure-guided design coupled with a rigorous and logical experimental cascade. By moving from high-throughput biochemical assays to more physiologically relevant cellular models, researchers can gain the critical insights needed to identify compounds with the optimal balance of efficacy and safety for clinical advancement.

References

  • Title: Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Gefitinib – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL: [Link]

  • Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]

  • Title: What is the mechanism of Gefitinib? Source: Patsnap Synapse URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: The Role of Gefitinib in Lung Cancer Treatment Source: AACR Journals URL: [Link]

  • Title: Kinase profile of dasatinib Source: ResearchGate URL: [Link]

  • Title: Gefitinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect Source: PMC URL: [Link]

  • Title: Imatinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: gefitinib Source: Liv Hospital URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Cellular Context Influences Kinase Inhibitor Selectivity Source: PMC - NIH URL: [Link]

  • Title: What is the mechanism of action of Imatinib (Gleevec)? Source: Dr.Oracle URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Protein Kinase Inhibitors - Selectivity or Toxicity? Source: IntechOpen URL: [Link]

  • Title: Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors Source: ResearchGate URL: [Link]

  • Title: Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets Source: Blood - ASH Publications URL: [Link]

  • Title: Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics Source: AACR Journals URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]

  • Title: Imatinib Pathway, Pharmacokinetics/Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL: [Link]

  • Title: (PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy Source: ResearchGate URL: [Link]

  • Title: Dasatinib for the treatment of chronic myeloid leukemia: patient selec Source: DDDT URL: [Link]

  • Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL: [Link]

  • Title: Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia Source: PMC URL: [Link]

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: PMC URL: [Link]

  • Title: Dasatinib, a Multikinase Inhibitor: Therapy, Safety, and Appropriate Management of Adverse Events Source: PubMed URL: [Link]

  • Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Preprints.org URL: [Link]

  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL: [Link]

  • Title: Biochemical assays for kinase activity detection Source: Celtarys - Drug Discovery URL: [Link]

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Advances URL: [Link]

  • Title: Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays Source: Biochemistry - ACS Publications URL: [Link]

  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL Source: ResearchGate URL: [Link]

  • Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PMC URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry URL: [Link]

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Validation

Assessing the Selectivity of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives for JAK Family Kinases

A Comprehensive Comparison Guide for Drug Development Professionals As drug development shifts from broad-spectrum kinase inhibition to precision targeting, the Janus kinase (JAK) family presents a unique challenge. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Drug Development Professionals

As drug development shifts from broad-spectrum kinase inhibition to precision targeting, the Janus kinase (JAK) family presents a unique challenge. While pan-JAK inhibitors are highly effective for autoimmune conditions, their lack of isoform selectivity leads to dose-limiting toxicities, including broad immunosuppression (via JAK1/3 inhibition) and anemia. For myeloproliferative neoplasms (MPNs) driven specifically by the JAK2-V617F mutation, achieving high JAK2 selectivity is the ultimate clinical objective.

Recent structural optimization efforts have identified the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold as a breakthrough in achieving this selectivity profile . As an Application Scientist, I have structured this guide to objectively compare this scaffold against clinical alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to assess its selectivity.

Mechanistic Rationale: The Structural Basis of Selectivity

The JAK family consists of four subtypes: JAK1, JAK2, JAK3, and TYK2. Because their ATP-binding pockets are highly conserved, designing an inhibitor that selectively targets JAK2 without off-target binding is notoriously difficult.

The pyrimidin-2-amine core is a well-established hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region (specifically Leu932 in JAK2). However, the true innovation of this scaffold lies in the 4-(aminomethyl)phenyl moiety. By extending this flexible group into the solvent-exposed region of the ATP-binding pocket, researchers can exploit subtle spatial and electrostatic differences between the JAK isoforms.

To definitively prove that this scaffold acts as an ATP-competitive inhibitor at the catalytic domain (JH1) rather than an allosteric modulator, fluorescence polarization assays against the isolated JAK2 pseudokinase domain (JH2) are employed. The scaffold exhibits an IC50​>10μM for JH2, confirming its mechanism of action is strictly localized to the JH1 ATP pocket .

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular / Nucleus Cytokine Cytokines (EPO, TPO, IFN) Receptor Cytokine Receptors Cytokine->Receptor Binds JAK JAK Family Kinases (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation & Dimerization) JAK->STAT Phosphorylates Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Translocates Inhibitor N-(4-(aminomethyl)phenyl) pyrimidin-2-amine (Selective JAK2 Inhibitor) Inhibitor->JAK ATP-Competitive Inhibition

Fig 1: The JAK-STAT signaling cascade and targeted intervention by pyrimidin-2-amine derivatives.

Comparative Profiling: Scaffold vs. Clinical Alternatives

To evaluate the clinical utility of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold (represented by the optimized "Compound A8" ), we must compare its biochemical selectivity against standard-of-care inhibitors like Ruxolitinib (Dual JAK1/2), Tofacitinib (Pan-JAK), and Baricitinib (Dual JAK1/2).

Table 1: Biochemical IC50​ (nM) and Selectivity Ratios

InhibitorTarget ProfileJAK1 IC50​ JAK2 IC50​ JAK3 IC50​ TYK2 IC50​ JAK2 Selectivity (vs. 1/3/TYK2)
Compound A8 (Scaffold) Selective JAK2193 nM5 nM 273 nM206 nM38x / 54x / 41x
Ruxolitinib Dual JAK1/23.3 nM2.8 nM 428 nM19 nM0.8x / 152x / 6.7x
Tofacitinib Pan-JAK3.2 nM4.1 nM 1.6 nM34 nM0.8x / 0.4x / 8.3x
Baricitinib Dual JAK1/25.9 nM5.7 nM >400 nM53 nM1.0x / >70x / 9.3x

Data Interpretation: While clinical inhibitors like Ruxolitinib are highly potent, they exhibit a 1:1 selectivity ratio between JAK1 and JAK2. The aminomethyl-phenyl-pyrimidin-2-amine scaffold provides a >38-fold therapeutic window for JAK2 over all other isoforms. This drastic reduction in off-target binding minimizes the risk of opportunistic infections associated with JAK1/3 inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated through a rigorous, self-validating tiered workflow. The following protocols detail the causality behind the experimental choices required to assess this specific chemical scaffold.

Selectivity_Workflow Phase1 Phase 1: Biochemical HTRF Kinase Assay (Target: JAK1-3, TYK2) Phase2 Phase 2: Cell-Based Ba/F3 Isogenic Lines (Target: Functional Selectivity) Phase1->Phase2 Phase3 Phase 3: Target Engagement Western Blot (p-STAT) (Target: Pathway Inhibition) Phase2->Phase3 Phase4 Phase 4: In Vivo Efficacy SET-2 Xenograft Models (Target: MPN Tumor Growth) Phase3->Phase4

Fig 2: Tiered experimental workflow for validating the selectivity and efficacy of JAK inhibitors.

Protocol A: Biochemical Kinase Selectivity Profiling (HTRF Assay)
  • Objective: Determine the precise IC50​ values for the four JAK isoforms.

  • Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it minimizes auto-fluorescence interference from the pyrimidine compounds. Crucially, the ATP concentration for each reaction must be set to the specific Km​ of that kinase isoform. Because these are ATP-competitive inhibitors, testing at Km​ ensures the assay is equally sensitive across all four isoforms, allowing the IC50​ to accurately reflect the inhibitor's true Ki​ (per the Cheng-Prusoff equation) .

  • Methodology:

    • Reagent Prep: Purify recombinant GST-tagged catalytic domains (JH1) of JAK1, JAK2, JAK3, and TYK2. Prepare a common peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2).

    • Compound Dilution: Prepare 3-fold serial dilutions of the pyrimidin-2-amine derivative in DMSO (final assay DMSO concentration <1%).

    • Reaction Initiation: Incubate the kinase, substrate, and compound with ATP (at the pre-determined Km​ ) for 60 minutes at room temperature.

    • Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Measure the FRET signal via the ratio of 665 nm / 620 nm emissions.

    • Data Analysis: Calculate the IC50​ using a 4-parameter logistic curve fit.

Protocol B: Cellular Functional Selectivity (Isogenic Ba/F3 Proliferation Assay)
  • Objective: Validate that the biochemical selectivity translates across the cell membrane into functional selectivity.

  • Causality & Rationale: Wild-type Ba/F3 murine pro-B cells are strictly dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with oncogenic kinase drivers (e.g., JAK2-V617F, TEL-JAK1, TEL-JAK3), the cells become IL-3 independent. Comparing the IC50​ of the inhibitor in these engineered lines isolates the functional inhibition of the specific kinase in a whole-cell context. Running a parallel assay on wild-type Ba/F3 cells supplemented with IL-3 acts as a self-validating counter-screen to rule out general compound cytotoxicity .

  • Methodology:

    • Cell Culture: Maintain Ba/F3-JAK2-V617F, Ba/F3-TEL-JAK1, and Ba/F3-TEL-JAK3 cells in RPMI-1640 supplemented with 10% FBS (without IL-3).

    • Compound Treatment: Seed cells at 104 cells/well in 96-well plates. Add serial dilutions of the inhibitor.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Viability Assessment: Add CellTiter-Glo reagent to measure intracellular ATP as a proxy for cell viability. Read luminescence.

    • Cytotoxicity Counter-Screen: Repeat steps 1-4 using wild-type Ba/F3 cells cultured in the presence of 10 ng/mL murine IL-3.

Conclusion

The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold represents a masterclass in structure-based drug design. By leveraging the solvent-exposed region of the JAK2 ATP pocket, this chemical class achieves >30-fold selectivity over other JAK isoforms, overcoming the primary limitation of first-generation inhibitors like Ruxolitinib. By employing rigorous, self-validating biochemical and cellular assays, drug development professionals can confidently advance these selective inhibitors toward clinical applications for myeloproliferative neoplasms.

References
  • Tian, Y., et al. (2023). "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • Zhao, Y., et al. (2019). "Discovery of Potent and Orally Effective Dual Janus Kinase 2/FLT3 Inhibitors for the Treatment of Acute Myelogenous Leukemia and Myeloproliferative Neoplasms." Journal of Medicinal Chemistry. URL:[Link]

  • Eyers, P.A., et al. (2014). "A robust methodology to subclassify pseudokinases based on their nucleotide-binding properties." Biochemical Journal. URL:[Link]

Comparative

Orthogonal Assays to Confirm the Binding Mechanism of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals in Fragment-Based Drug Discovery (FBDD). Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), the 2-aminopyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), the 2-aminopyrimidine scaffold is a privileged pharmacophore, classically known for its ability to form bidentate hydrogen bonds with the hinge region of kinases[1]. However, modifying this core to 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine introduces a profound mechanistic shift.

As a Senior Application Scientist, I frequently see researchers assume that all pyrimidine fragments behave similarly. This is a critical error. The N,N-dimethylation at the 2-position eliminates a crucial hydrogen-bond donor and introduces significant steric bulk[2]. Consequently, this fragment cannot adopt the canonical hinge-binding pose. Instead, it is forced into allosteric sites, back-pockets, or entirely different target classes (e.g., epigenetic readers).

To objectively validate this mechanistic divergence, a single assay is insufficient. We must deploy a self-validating system of orthogonal biophysical and cellular assays[3]. This guide compares the performance and binding mechanism of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine against two alternative fragments, providing step-by-step protocols and comparative data to establish a rigorous validation pipeline.

Binding_Mechanism Primary 5-(Aminomethyl)pyrimidin-2-amine (Primary Amine) Hinge Canonical Hinge Binding (Bidentate H-Bonds) Primary->Hinge H-bond Donor Intact Dimethyl 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (Tertiary Amine) Allosteric Allosteric / Back-Pocket (Steric Shift) Dimethyl->Allosteric Loss of Donor & Steric Clash

Figure 1: Mechanistic divergence caused by N,N-dimethylation of the 2-aminopyrimidine core.

The Orthogonal Validation Workflow

To build a trustworthy data package, we execute a four-pillar workflow: Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, X-ray Crystallography for structural resolution, and Real-Time Cellular Thermal Shift Assay (RT-CETSA) for live-cell target engagement[4][5].

FBDD_Workflow A Primary Screening SPR Kinetics B Thermodynamics ITC Profiling A->B KD & Kinetics C Structural Validation X-ray Crystallography A->C Hit Triage D Cellular Engagement RT-CETSA B->D In Vitro to In Cell C->D Binding Mode

Figure 2: Orthogonal biophysical and cellular workflow for fragment validation.

Step-by-Step Experimental Protocols & Causality

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time label-free detection of fragment binding. Because fragments have low molecular weights (<300 Da), the response units (RU) are inherently small, making the assay highly susceptible to bulk refractive index artifacts.

  • Sensor Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a model kinase) via amine coupling to a density of 3,000–5,000 RU. Causality: High density is required to generate a measurable signal for low-MW fragments.

  • Buffer Matching (Critical Step): Prepare a running buffer of 1x HEPES, 150 mM NaCl, 0.05% Tween-20, and exactly 2.0% DMSO. Dilute the fragment library into this exact buffer. Causality: A mismatch of even 0.1% DMSO between the sample and running buffer will cause a massive bulk shift, completely masking the fragment's binding signal.

  • Multi-Cycle Kinetics: Inject fragments at concentrations ranging from 10 µM to 500 µM at a high flow rate (50 µL/min) for 60 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed Kon​ and Koff​ reflect true binding kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling, allowing us to determine if binding is driven by enthalpy (hydrogen bonding) or entropy (hydrophobic interactions)[5].

  • Dialysis: Dialyze the target protein extensively against the assay buffer. Use the final dialysate to prepare the fragment solutions. Causality: Exact buffer matching is non-negotiable in ITC; mismatched buffer salts generate heat of dilution that obscures the binding isotherm.

  • Titration Parameters: Load the sample cell with 50 µM protein. Load the syringe with 1 mM of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine.

  • Injection Sequence: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2 µL every 150 seconds.

  • Data Fitting: Subtract background heats from a ligand-into-buffer control. Fit the integrated heat peaks to a one-set-of-sites model to extract KD​ , ΔH , and −TΔS .

Protocol 3: X-Ray Crystallography (Fragment Soaking)

To definitively prove the steric shift caused by the N,N-dimethyl group, structural validation is required[2].

  • Apo-Crystallization: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • High-Concentration Soaking: Transfer the crystals into a stabilization drop containing 50 mM of the fragment and 10% DMSO for 2–24 hours. Causality: Because fragments have weak affinities (high KD​ ), soaking at massive concentrations drives the equilibrium toward the bound state, ensuring high occupancy in the electron density map.

  • Cryoprotection & Data Collection: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source and solve the structure via molecular replacement.

Protocol 4: Real-Time Cellular Thermal Shift Assay (RT-CETSA)

In vitro binding does not guarantee cellular efficacy. CETSA confirms target engagement in living cells by measuring ligand-induced thermodynamic stabilization[4].

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to a thermally stable luciferase (ThermLuc)[6].

  • Ligand Incubation: Treat the cells with 50 µM of the fragment for 30 minutes.

  • Thermal Challenge: Dispense the cells into a 96-well PCR plate. Apply a temperature gradient from 40°C to 70°C for 3 minutes. Causality: Heat causes the target protein to unfold and aggregate. Ligand binding stabilizes the folded state, shifting the aggregation temperature ( Tagg​ ) higher.

  • Luminescence Readout: Add furimazine substrate and measure luminescence. Calculate the ΔTagg​ shift compared to the DMSO control.

Comparative Performance Data

The following tables summarize the experimental outcomes when comparing the target product against its primary amine and nitrile alternatives against a model kinase target.

Table 1: In Vitro Biophysical & Structural Profiling

This table demonstrates how the N,N-dimethylation shifts the thermodynamic signature from an enthalpy-driven hinge interaction to an entropy-driven allosteric interaction.

Fragment CompoundSPR KD​ (µM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)X-Ray Binding Mode
5-(Aminomethyl)pyrimidin-2-amine (Alternative 1)45.2-8.4 (Favorable)+2.1 (Unfavorable)Canonical Hinge (Bidentate)
5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (Target)115.8-2.1 (Weak)-5.6 (Favorable)Allosteric Back-Pocket
2-(Dimethylamino)pyrimidine-5-carbonitrile (Alternative 2)>500N/AN/ANo Binding Observed
Table 2: Cellular Target Engagement (RT-CETSA)

This table highlights the translation of biophysical binding into live-cell target engagement.

Fragment CompoundRT-CETSA ΔTagg​ (°C)Cellular PhenotypePermeability Estimate
5-(Aminomethyl)pyrimidin-2-amine +4.2 °CTarget InhibitionModerate
5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine +2.8 °CPartial Allosteric ModulationHigh (Lipophilic shift)
2-(Dimethylamino)pyrimidine-5-carbonitrile +0.1 °CNoneHigh

Conclusion & Recommendations

The data clearly indicates that 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is not a standard hinge-binding fragment. While its affinity ( KD​ = 115.8 µM) is weaker than the primary amine alternative, its binding mechanism is fundamentally different.

  • Structural Shift: The X-ray and ITC data prove that the N,N-dimethyl group causes a steric clash at the kinase hinge, forcing the fragment into an entropy-driven allosteric back-pocket.

  • Cellular Viability: Despite the weaker in vitro affinity, the RT-CETSA data (+2.8 °C shift) confirms that the compound successfully penetrates cell membranes and engages the target in a complex cellular environment, likely aided by the increased lipophilicity of the tertiary amine.

  • Application Recommendation: This fragment should be prioritized in FBDD campaigns aimed at developing highly selective, non-ATP competitive (allosteric) inhibitors, rather than broad-spectrum hinge binders.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications / NIH URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery Source: IntechOpen URL:[Link]

  • Fragment-based drug discovery: A graphical review Source: ResearchGate / Current Research in Pharmacology and Drug Discovery URL:[Link]

Sources

Validation

The Definitive Guide to Confirming On-Target CRISPR-Cas9 Knockout Activity

While CRISPR-Cas9 has democratized functional genomics, generating a knockout (KO) cell line or animal model is only the first step in target validation. The most significant bottleneck in drug development and basic rese...

Author: BenchChem Technical Support Team. Date: March 2026

While CRISPR-Cas9 has democratized functional genomics, generating a knockout (KO) cell line or animal model is only the first step in target validation. The most significant bottleneck in drug development and basic research is proving causality: confirming that the observed phenotype is genuinely driven by the loss of the intended target gene, rather than by off-target DNA cleavage, passenger mutations acquired during single-cell clonal expansion, or non-specific Cas9 toxicity [[1]]().

As researchers, we must build self-validating experimental systems. This guide objectively compares the industry-standard methodologies for confirming on-target CRISPR-Cas9 activity, provides field-proven protocols, and examines a real-world case study of synthetic lethality validation.

Part 1: Comparative Analysis of Validation Modalities

To rigorously validate a genetic dependency, researchers typically employ one or more of the following four strategies. No single method is infallible; the highest confidence is achieved through orthogonal layering.

  • Genetic Rescue (The Gold Standard): This involves re-introducing a guide-resistant version of the knocked-out gene into the KO cell line. If the wild-type phenotype is restored, the causality of the on-target edit is absolute 2.

  • Multi-Guide Concordance: Utilizing 3 to 5 independent single guide RNAs (sgRNAs) targeting different functional domains of the same gene. The statistical probability of multiple unique sgRNAs sharing the exact same off-target profile and producing the same artifactual phenotype is practically zero .

  • Pharmacological Phenocopying: Treating wild-type cells with a highly selective small-molecule inhibitor of the target protein. A true on-target genetic KO should perfectly mirror the drug's effect 3.

  • Orthogonal Genetic Validation: Using an entirely different modality, such as RNA interference (shRNA/siRNA) or targeted protein degradation (e.g., dTAG/PROTACs), to confirm the dependency without relying on DNA double-strand breaks 4.

Quantitative Comparison of Validation Strategies
Validation StrategyMechanism of ConfirmationTypical TurnaroundRelative CostFalse Positive RiskOverall Confidence
Genetic Rescue Re-expression of sgRNA-resistant target cDNA4–6 weeksHigh< 1%★★★★★
Multi-Guide Concordance ≥3 independent sgRNAs yielding identical phenotypes2–3 weeksModerate~5%★★★★☆
Pharmacological Phenocopy Small molecule inhibitor mimicking KO phenotype1–2 weeksLow*~10%★★★★☆
Orthogonal Validation RNAi or Targeted Protein Degradation3–4 weeksModerate~15%★★★☆☆

*Assumes a highly selective, well-characterized inhibitor is already commercially available.

Part 2: Mechanistic Case Study - WRN Helicase in MSI-High Cancers

To understand how these validation methods are deployed in modern drug discovery, we examine the validation of Werner syndrome helicase (WRN) as a synthetic lethal target.

Recent genome-wide CRISPR-Cas9 screens identified that cells with microsatellite instability-high (MSI-H) status—caused by defective mismatch repair (dMMR)—are profoundly dependent on WRN for survival, whereas microsatellite stable (MSS) cells are not 4.

How was this on-target activity confirmed?

  • Multi-Guide & Domain Mapping: Researchers didn't just use one guide; they used CRISPR-Cas9 base editing and multiple sgRNAs to map the specific residues of WRN critical for MSI-H cells, proving that the helicase domain specifically was the essential component 3.

  • Pharmacological Phenocopying: To definitively prove the CRISPR phenotype wasn't an artifact of DNA cutting, teams developed covalent WRN inhibitors (e.g., HRO761). These inhibitors selectively suppressed MSI-H model growth in vitro and in vivo, perfectly mimicking the genetic WRN loss by inducing double-strand breaks at expanded TA repeats 56.

WRN_SyntheticLethality MSI MSI-High Status (dMMR) TA Expanded TA Repeats (DNA Secondary Structures) MSI->TA WRN WRN Helicase (Resolves Structures) TA->WRN Requires DSB Double-Strand Breaks (Apoptosis) TA->DSB Unresolved Survival Cell Survival WRN->Survival Active DSB->Survival Prevents CRISPR CRISPR KO / WRN Inhibitor CRISPR->WRN Blocks Function

Mechanism of WRN synthetic lethality in MSI-high cancers validated via CRISPR KO.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol cannot merely be a list of steps; it must contain internal logic to rule out confounding variables. Below are the methodologies for the two most robust validation strategies.

Protocol 1: The Genetic Rescue Workflow

The logic here is simple but absolute: if a phenotype is caused by the loss of Gene X, putting Gene X back should fix it.

ValidationLogic WT Wild-Type Cell (Baseline) KO CRISPR KO Clone (Phenotype Observed) WT->KO Cas9 + sgRNA Rescue Rescue Cell Line (KO + Resistant cDNA) KO->Rescue Lentiviral cDNA TruePos Phenotype Reversed (On-Target Confirmed) Rescue->TruePos Causality Proven FalsePos Phenotype Persists (Off-Target / Artifact) Rescue->FalsePos Confounding Error

Logic flow of genetic rescue to distinguish true on-target CRISPR effects from artifacts.

Step 1: Design of the Rescue Construct (The Causality Anchor) You cannot simply transfect wild-type cDNA into your KO cells. If the cells stably express Cas9 and the original sgRNA, the complex will immediately cleave your rescue construct. You must engineer synonymous (silent) mutations into the Protospacer Adjacent Motif (PAM) or the seed region of the rescue cDNA 71. This alters the DNA sequence to evade Cas9 recognition while producing the exact same amino acid sequence.

Step 2: Lentiviral Transduction & Titration Transduce the KO clone with the mutated cDNA using a lentiviral vector. Self-Validation Check: Sort cells to isolate a population with physiological expression levels. Overexpression can cause neomorphic phenotypes (e.g., protein aggregation) that confound the rescue. Verify expression via Western blot against the wild-type baseline.

Step 3: Phenotypic Re-evaluation Run the functional assay (e.g., viability, migration, metabolic output) comparing WT, KO, and Rescue lines simultaneously. A true on-target effect will show a complete or near-complete reversion to the WT baseline in the Rescue line 2.

Protocol 2: Multi-Guide RNP Validation

When genetic rescue is too time-consuming, the multi-guide approach provides robust statistical confidence.

Step 1: Orthogonal sgRNA Design Design 3 to 5 sgRNAs targeting different exons of your gene of interest. Ensure the GC content is between 40-80% for stability [[8]](). Use predictive software (e.g., CHOPCHOP, Synthego) to ensure that none of the chosen guides share the same predicted off-target genomic loci.

Step 2: Ribonucleoprotein (RNP) Delivery Avoid plasmid-based Cas9 delivery. Plasmids result in prolonged Cas9 expression (days to weeks), which drastically increases the accumulation of off-target cuts. Instead, electroporate cells with pre-complexed Cas9-sgRNA RNPs. Causality Anchor: RNPs provide a transient burst of editing and are degraded within 24-48 hours, maximizing on-target efficiency while virtually eliminating chronic off-target activity 9.

Step 3: Genotypic Confirmation (TIDE/NGS) Before assessing the phenotype, extract genomic DNA and amplify the target loci. Use Sanger sequencing coupled with TIDE (Tracking of Indels by Decomposition) analysis or Next-Generation Sequencing (NGS) to confirm that all guides achieved >80% out-of-frame indel formation 10.

Step 4: Phenotypic Correlation If all 5 guides produce >80% target knockout and all 5 yield the exact same biological phenotype, you can conclude with high confidence that the phenotype is on-target.

References

  • eLife : Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells. 4

  • Addgene : Plan Your CRISPR Experiment. 7

  • PMC : Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. 9

  • Cancer Discovery : Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. 3

  • NIH : Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells. 5

  • Addgene Blog : CRISPR 101: Validating Your Genome Edit. 10

  • bioRxiv : Anticipating on-target resistance to WRN inhibitors in microsatellite unstable cancers. 6

  • Synthego : The Complete Guide to Understanding CRISPR sgRNA. 8

  • Addgene : CRISPR Guide. [[1]]()

  • Taylor & Francis : Guidelines for Optimized Gene Knockout Using CRISPR/Cas9. []()

  • MDPI : Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. 2

Sources

Safety & Regulatory Compliance

Safety

5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine As drug development professionals and research scientists, ensuring uncompromising laboratory safety and regulatory complianc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

As drug development professionals and research scientists, ensuring uncompromising laboratory safety and regulatory compliance is just as critical as the chemical synthesis itself. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is a highly specialized building block frequently utilized in medicinal chemistry. However, its unique structural properties require strict adherence to targeted disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds safety standards while protecting both personnel and the environment.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand its reactivity. 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine is commercially available both as a free base (CAS: 910380-79-9)[1] and as a dihydrochloride salt (CAS: 1461706-98-8)[2]. Its molecular architecture features a pyrimidine core substituted with a primary aminomethyl group and a tertiary dimethylamine group.

The Causality of the Hazard: The presence of these exposed nitrogen functionalities renders the free base moderately to strongly basic.

  • Exothermic Risk: If this basic amine is improperly mixed with acidic waste streams, it will undergo rapid, exothermic protonation. In a sealed waste carboy, this sudden heat generation can cause the volatilization of surrounding solvents, leading to dangerous internal pressurization and potential container rupture[3].

  • Environmental Toxicity: Organic amines exhibit significant aquatic toxicity. Drain disposal is strictly prohibited under Environmental Protection Agency (EPA) regulations because these compounds can disrupt the biological microbial processes utilized in municipal wastewater treatment facilities[3][4].

Step-by-Step Disposal Protocol

Every procedure in your laboratory must be a self-validating system. Follow this step-by-step methodology to ensure full compliance with Occupational Safety and Health Administration (OSHA) and EPA standards[5][6].

Step 1: Container Selection and Compatibility OSHA mandates that waste containers must be chemically compatible with the stored waste[6]. For basic organic amines, use High-Density Polyethylene (HDPE) or glass containers. Never use metal containers, as amines can corrode certain metals over time, leading to structural degradation and leaks.

Step 2: Waste Segregation Strict segregation prevents incompatible chemical reactions[3].

  • Solid Waste: Place unreacted powder, contaminated weigh boats, spatulas, and disposable pipette tips into a designated, heavy-duty solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound must be segregated based on the primary solvent. Route the waste to either a "Halogenated" (e.g., if dissolved in dichloromethane) or "Non-Halogenated" (e.g., if dissolved in methanol or DMSO) organic waste carboy. Never mix this waste with oxidizing agents, cyanides, or strong acids[3].

Step 3: EPA-Compliant Labeling The moment the first drop of waste enters the container, it legally becomes hazardous waste. The EPA Hazardous Waste Program requires the explicit words "Hazardous Waste" to be clearly visible[6]. You must write out the full chemical name: "5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine". Do not use abbreviations, acronyms, or structural formulas, as these are legally insufficient for emergency responders[6].

Step 4: Satellite Accumulation Area (SAA) Management Store the sealed container in a designated SAA at or near the point of generation. Containers must remain tightly closed at all times except when actively adding waste. Ensure the container sits within a secondary containment tray to capture any potential micro-leaks or spills[3][6].

Step 5: Final Disposal via Incineration Coordinate with your institution's Environmental Health and Safety (EH&S) department for waste pickup. The industry standard for the terminal destruction of nitrogen-containing organic waste is high-temperature incineration. This process safely mineralizes the compound into inert ash while specialized scrubbers neutralize the resulting toxic nitrogen oxide (NOx) emissions[5].

Spill Response & Decontamination

In the event of a localized benchtop spill:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure you are wearing fresh nitrile gloves, a lab coat, and safety goggles.

  • Absorb: Do not use combustible materials like sawdust, which can react with certain organics. Instead, cover the spill with an inert absorbent such as vermiculite or dry sand[5].

  • Collect: Sweep the absorbed material using non-sparking tools to prevent ignition of any accompanying flammable solvents.

  • Dispose: Deposit the saturated absorbent into your solid hazardous waste container and label it appropriately.

Operational Parameters Summary

ParameterSpecification / GuidelineOperational Rationale
CAS Registry Numbers 910380-79-9 (Base), 1461706-98-8 (HCl salt)Ensures accurate tracking and SDS retrieval for EH&S compliance.
Chemical Compatibility Segregate from strong acids and oxidizersPrevents exothermic neutralization and hazardous gas evolution.
Container Material Glass or High-Density Polyethylene (HDPE)Prevents container degradation and leaching associated with basic amines.
Drain Disposal Strictly ProhibitedAmines exhibit aquatic toxicity and disrupt wastewater bioremediation.
Terminal Destruction High-Temperature IncinerationSafely mineralizes the compound while scrubbing toxic NOx emissions.

Process Visualization

Below is the logical workflow for segregating and disposing of 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine waste in a standard laboratory setting.

G Start Waste Generation: 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine State Determine Physical State Start->State Liquid Liquid Waste (Aqueous/Organic) State->Liquid Solid Solid Waste (Powder/Consumables) State->Solid HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck SolidCont Solid Hazardous Waste Container Solid->SolidCont NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No Halo Halogenated Organic Waste HaloCheck->Halo Yes Labeling Apply EPA-Compliant Hazardous Waste Label NonHalo->Labeling Halo->Labeling SolidCont->Labeling SAA Transfer to Satellite Accumulation Area Labeling->SAA EHS EH&S Collection & Final Incineration SAA->EHS

Fig 1: Decision tree for the segregation and disposal of pyrimidine-amine waste.

Sources

Handling

Personal protective equipment for handling 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, causality-driven framework for handling 5-(Aminomethyl)-N,N-dimethylpyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, causality-driven framework for handling 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine . This compound is a highly valuable building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1][2].

Because this molecule features both a heteroaromatic pyrimidine ring and a primary aliphatic amine, it presents unique reactivity and safety profiles. The primary amine group imparts basic and nucleophilic characteristics, making it highly reactive toward electrophiles, prone to atmospheric degradation, and a potential severe irritant to biological tissues[3].

The following protocols are designed not just to list safety steps, but to explain the mechanistic reasoning behind them, ensuring your laboratory operations are both safe and scientifically rigorous.

Chemical Identity & Hazard Causality

Understanding the physical form of the chemical is the first step in risk mitigation. This compound is commercially available in two primary forms: the free base and the dihydrochloride salt[4].

  • The Free Base (CAS 910380-79-9): Highly nucleophilic. Upon exposure to ambient air, the primary amine can absorb atmospheric carbon dioxide and moisture to form carbamate salts, degrading the reagent's purity. It is also more readily absorbed through the skin.

  • The Dihydrochloride Salt (CAS 1461706-98-8): Protonation of the amines renders the compound stable against atmospheric CO2. However, it presents a fine particulate/dust hazard that can cause severe respiratory irritation upon inhalation.

Table 1: Quantitative Hazard and Property Profile

Property / Metric5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (Free Base)Dihydrochloride Salt Form
CAS Number 910380-79-9[4]1461706-98-8
Molecular Weight 152.19 g/mol 225.12 g/mol
Physical State Viscous liquid or low-melting solidCrystalline solid / Powder
Primary Hazard Skin corrosion, serious eye damage, moisture sensitiveRespiratory tract irritation, eye irritation
Storage Temp 2-8°C (Inert atmosphere recommended)Room Temperature (Desiccated)

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be driven by the chemical's permeation kinetics and the specific operational workflow. Primary amines can rapidly degrade standard latex and thin nitrile, especially when dissolved in organic solvents[5].

Table 2: Causality-Driven PPE Selection

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber (for free base/solvents) or Double-Nitrile (for dry salt).Amines act as organic solvents that can swell and permeate single-layer nitrile over prolonged exposure. Butyl rubber offers superior resistance to basic amines[5].
Eye Protection Indirect-vented chemical splash goggles.Pyrimidine and amine vapors/splashes can cause irreversible corneal damage. Safety glasses lack lateral splash protection[6][7].
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Prevents static discharge (critical if handling with flammable solvents) and prevents wrist exposure during hood manipulations.
Respiratory N95/P100 Particulate Respirator (if handled outside hood).Required specifically for the dihydrochloride salt to prevent inhalation of highly irritating microscopic crystalline dust[8].

Operational Handling Protocol

To ensure absolute safety and experimental integrity, the handling of this compound must follow a self-validating methodology.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Verification: Activate the laboratory chemical fume hood.

    • Self-Validation: Check the digital flow monitor. The face velocity must read strictly between 80 and 120 feet per minute (fpm). If the reading fluctuates by >10% or falls below 80 fpm, abort the procedure.

  • Atmospheric Control (For Free Base only): Because the free base degrades via CO2 absorption, set up a Schlenk line or an argon-purged glovebag inside the fume hood.

    • Self-Validation: Flow argon through a bubbler. A steady rate of 1-2 bubbles per second confirms positive inert pressure without creating turbulent vortices that could scatter material.

  • Static Mitigation (For Salt only): The dihydrochloride salt is prone to static cling, which can cause weighing inaccuracies and sudden aerosolization. Wipe the exterior of the weighing spatulas and the analytical balance draft shield with an anti-static zero-ionizer wipe.

  • Execution & Transfer: Weigh the material directly into a pre-tared, sealable reaction vial. Seal the vial with a PTFE-lined septum cap before removing it from the fume hood or glovebag.

  • Decontamination: Wipe down the balance and hood surface with a 5% mild acidic solution (e.g., dilute citric acid) to neutralize any invisible amine residue, followed by a water wipe.

HandlingWorkflow Start Assess Chemical Form Salt Dihydrochloride Salt (CAS 1461706-98-8) Start->Salt FreeBase Free Base (CAS 910380-79-9) Start->FreeBase Hood Fume Hood / Powder Enclosure (Face Velocity 80-120 fpm) Salt->Hood Dust Hazard Glovebox Inert Atmosphere Glovebox (Argon/N2) FreeBase->Glovebox Moisture/CO2 Sensitive PPE1 Double Nitrile Gloves, Goggles, FR Lab Coat, N95 Mask Hood->PPE1 PPE2 Heavy-Duty Butyl Gloves, Splash Goggles, FR Lab Coat Glovebox->PPE2 Execute Execute Weighing & Transfer PPE1->Execute PPE2->Execute

Workflow for handling 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine based on its chemical form.

Waste Disposal & Environmental Logistics

Improper disposal of amine-containing compounds can lead to dangerous cross-reactions in waste carboys (e.g., reacting with halogenated solvents to form explosive salts) or environmental toxicity[9].

Step-by-Step Quenching and Disposal Protocol
  • Waste Segregation: Never mix pyrimidine-amine waste with strong oxidizing agents (e.g., peroxides, permanganates) or halogenated waste streams[9][10].

  • Aqueous Neutralization: If the amine is in an aqueous solution, it will be highly basic.

    • Transfer the solution to a dedicated neutralization flask in the fume hood.

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring[11].

    • Self-Validation: Use a calibrated pH meter or broad-range pH indicator strips. The neutralization is only complete when the pH reads strictly between 6.0 and 8.0. If the pH is >8.0, continue acid addition.

  • Organic Solvent Disposal: If the compound is dissolved in organic solvents (e.g., DMF, DMSO), transfer it to a dedicated "Non-Halogenated Organic Base Waste" container[12].

  • Containerization: Ensure all waste containers are made of high-density polyethylene (HDPE), as amines can degrade certain lower-grade plastics over time. Triple-rinse empty reagent bottles with water (for the salt) or a compatible solvent (for the free base) before defacing the label and disposing of the glass[10].

WasteDisposal Waste Amine/Pyrimidine Waste Generated Aqueous Aqueous Waste (pH > 7) Waste->Aqueous Organic Organic Solvent Waste (e.g., DMF, DMSO) Waste->Organic Solid Solid Waste / Contaminated PPE Waste->Solid Neutralize Neutralize to pH 6-8 (using 1M HCl) Aqueous->Neutralize Segregate Segregate from Halogenated Waste Streams Organic->Segregate Bag Double-bag in Bio/Chem Hazard Bags Solid->Bag EHS EHS Collection & Incineration Neutralize->EHS Self-Validation: Verify pH Segregate->EHS Label as Organic Base Bag->EHS

Decision tree for the safe disposal of pyrimidine-amine chemical waste streams.

References

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison Environment, Health & Safety.[Link]

  • EPFL. "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." École Polytechnique Fédérale de Lausanne.[Link]

  • Washington State University. "Standard Operating Procedures for Hazardous Chemicals: Methylamine." WSU EHS.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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